2-Amino-4-bromo-3-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUHRSZWRRMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-21-3 | |
| Record name | 2-amino-4-bromo-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-bromo-3-fluorophenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
In the intricate tapestry of medicinal chemistry and advanced organic synthesis, the utility of a building block is defined by the unique arrangement of its functional groups. Polysubstituted aromatic compounds, particularly those incorporating halogens and amine functionalities, are foundational to the construction of novel therapeutics. This guide delves into the specifics of 2-Amino-4-bromo-3-fluorophenol , a compound identified by the CAS Number 889939-21-3 [1]. While this compound is cataloged, it remains a sparsely documented entity in publicly accessible scientific literature. This guide, therefore, adopts a dual approach: presenting the established information and, where necessary, providing expert-driven predictions and proposed methodologies based on established principles of physical organic chemistry and synthetic strategy. By synthesizing data from structurally related analogs, this document aims to serve as a comprehensive resource for researchers looking to explore the potential of this unique molecule.
Section 1: Physicochemical and Structural Characteristics
The precise spatial arrangement of the amino, bromo, fluoro, and hydroxyl groups on the phenol ring dictates the reactivity, intermolecular interactions, and ultimately, the utility of this compound. Below is a summary of its known and predicted properties.
| Property | Value | Source/Basis |
| CAS Number | 889939-21-3 | [1] |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Appearance | White to off-white or light brown crystalline solid | Predicted based on isomers |
| Melting Point | 130-145 °C | Predicted; likely intermediate between 2-Amino-4-bromophenol (135-140°C) and influenced by fluorine substitution[2] |
| Boiling Point | >300 °C (Predicted) | Predicted based on high melting point and multiple hydrogen bonding groups |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and other polar organic solvents | Predicted based on isomers[3][4] |
| pKa (Phenolic OH) | ~8.0 - 8.5 | Predicted; electron-withdrawing F and Br will increase acidity compared to phenol, but less so than a nitro group[3] |
| pKa (Anilinium NH₃⁺) | ~2.5 - 3.0 | Predicted; electron-withdrawing groups on the ring decrease the basicity of the amino group |
Section 2: A Proposed Synthetic Pathway
The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. Given the ortho-amino, para-bromo, and meta-fluoro substitution pattern relative to the hydroxyl group, a multi-step synthesis starting from a commercially available precursor is the most logical approach. The following proposed pathway leverages well-established and reliable transformations in organic synthesis.
Rationale for the Synthetic Strategy
The directing effects of the substituents are paramount. The hydroxyl group is a strongly activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. Direct functionalization of a pre-existing aminophenol would likely lead to a mixture of isomers. Therefore, a more controlled approach involves introducing the substituents in a specific order, often utilizing a nitro group as a precursor to the amine, as its strong deactivating and meta-directing nature can be strategically exploited.
A plausible route begins with 3-fluorophenol, proceeding through nitration, bromination, and finally, reduction of the nitro group to the desired amine.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 3-Fluorophenol to yield 3-Fluoro-4-nitrophenol and 3-Fluoro-6-nitrophenol
-
To a stirred solution of 3-fluorophenol (1.0 eq) in glacial acetic acid at 0-5 °C, add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
The resulting precipitate, a mixture of nitrated isomers, is filtered, washed with water until neutral, and dried.
-
Separation of the desired 3-fluoro-4-nitrophenol from its isomer can be achieved by column chromatography. The rationale for this initial step is that the hydroxyl group's strong activating and directing effect will guide the nitration primarily to the ortho and para positions.
Step 2: Bromination of 3-Fluoro-4-nitrophenol to yield 2-Bromo-5-fluoro-4-nitrophenol
-
Dissolve the purified 3-fluoro-4-nitrophenol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Stir the reaction at room temperature overnight. The strong activation by the hydroxyl group, directed to the ortho position, should facilitate this bromination. The nitro and fluoro groups are deactivating, which helps control the regioselectivity.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Reduction of 2-Bromo-5-fluoro-4-nitrophenol to this compound
-
Dissolve the 2-bromo-5-fluoro-4-nitrophenol (1.0 eq) in ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid, followed by heating.
-
Alternatively, catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reduction.
-
After the reaction is complete (monitored by TLC), if using SnCl₂, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter the solid product or extract the aqueous solution with an organic solvent.
-
Dry the organic extracts and evaporate the solvent. The final product can be purified by recrystallization.
Visualization of the Proposed Synthetic Workflow
Sources
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-3-fluorophenol
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound, a highly functionalized aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. Given the absence of a direct, published synthesis for this specific molecule, this document outlines a robust and logical three-step approach derived from established, field-proven methodologies for analogous compounds. We will delve into the strategic considerations underpinning the synthetic design, the causality behind procedural choices, and detailed experimental protocols. The narrative is grounded in authoritative references to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Introduction and Strategic Importance
This compound is a trifunctionalized benzene derivative incorporating an amino, a bromo, and a fluoro substituent, in addition to a phenolic hydroxyl group. This unique arrangement of electron-donating and electron-withdrawing groups on a single scaffold makes it an exceptionally valuable precursor for complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity, while the amino and bromo moieties serve as versatile handles for a wide array of chemical transformations, including diazotization, cross-coupling reactions, and nucleophilic substitutions.
The strategic value of this compound can be inferred from its structural analogues. For instance, 4-Amino-3-fluorophenol is a known key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy[1][2]. Similarly, other halogenated aminophenols are foundational in the production of dyes and pesticides[1]. This guide aims to bridge the gap in the existing literature by proposing a reliable synthetic route to this compound, thereby empowering researchers to explore its full potential.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a pathway hinging on the late-stage reduction of a nitro group, a common and high-yielding transformation. This points to 2-Nitro-4-bromo-3-fluorophenol as the pivotal intermediate. The primary challenge, therefore, lies in the regioselective installation of the nitro, bromo, and fluoro groups around the phenolic core.
Our proposed forward synthesis commences with the commercially available precursor, 3-Fluorophenol . The strategy is designed to leverage the inherent directing effects of the substituents to achieve the desired regiochemistry in a controlled, stepwise manner.
Caption: Proposed three-step synthesis workflow.
Step 1: Regioselective Nitration of 3-Fluorophenol
The initial step involves the electrophilic nitration of 3-fluorophenol. The regiochemical outcome is dictated by the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents.
-
-OH Group: A powerful activating, ortho, para-directing group.
-
-F Group: A deactivating, ortho, para-directing group.
The activating nature of the hydroxyl group overwhelmingly governs the reaction's selectivity. Nitration is expected to occur primarily at the positions ortho and para to the -OH group (C2, C4, C6). Steric hindrance from the adjacent fluorine atom at C3 will disfavor substitution at C2. Therefore, the major products will be substitution at C4 and C6. The formation of 3-Fluoro-4-nitrophenol is a key intermediate pathway toward our final product.
Step 2: Regioselective Bromination of 3-Fluoro-4-nitrophenol
This is the most critical step for establishing the final substitution pattern. The bromination of 3-Fluoro-4-nitrophenol is governed by the combined directing effects of three substituents:
-
-OH Group: Strongly activating, ortho, para-director.
-
-F Group: Deactivating, ortho, para-director.
-
-NO₂ Group: Strongly deactivating, meta-director.
The powerful activating effect of the hydroxyl group remains dominant, directing the incoming electrophile (Br⁺) to its ortho position (C2 and C6). The nitro group strongly deactivates the entire ring, particularly its ortho and para positions (C3, C5), and directs meta (to C2, C6). The fluorine atom directs ortho and para (to C2, C4), but its deactivating effect is weaker than the nitro group. The confluence of these effects strongly favors bromination at the C2 position, which is ortho to the hydroxyl group and meta to the nitro group, yielding the desired intermediate, 4-Bromo-3-fluoro-2-nitrophenol . The use of bromine in a polar solvent like acetic acid is typically sufficient for the bromination of activated phenols.[3]
Caption: Directing effects on the intermediate for bromination.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group in 4-Bromo-3-fluoro-2-nitrophenol to an amine. A significant challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation (loss of the halogen atom).
-
Catalytic Hydrogenation: While effective for nitro reduction, standard catalysts like Palladium on carbon (Pd/C) can readily cleave C-Br bonds. Specialized catalysts, such as the Fe-Cr modified Raney-Ni systems reported for the synthesis of 4-bromo-2-aminophenol, are designed to suppress this side reaction and could be employed here.[4][5]
-
Chemical Reduction: A more reliable and often preferred method to avoid dehalogenation is the use of metal salts in acidic media. Stannous chloride (SnCl₂) in an alcoholic solvent or hydrochloric acid is a classic and highly effective reagent for this transformation. An alternative, successfully used in the synthesis of 3-amino-4-bromophenol, is hydrazine hydrate with a catalytic amount of an iron salt, which proceeds under mild conditions.[6][7] We propose the stannous chloride method for its reliability and straightforward work-up.
Detailed Experimental Protocols
Disclaimer: These protocols are synthesized from procedures for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols by trained chemists.
Protocol 1: Synthesis of 3-Fluoro-4-nitrophenol
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-fluorophenol (1.0 eq) to concentrated sulfuric acid (3.0 eq) at 0-5 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it to 0 °C. Add this mixture dropwise to the flask, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate should form.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-fluoro-4-nitrophenol.
Protocol 2: Synthesis of 4-Bromo-3-fluoro-2-nitrophenol
-
Setup: Dissolve 3-fluoro-4-nitrophenol (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Bromination: Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the flask at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, followed by dilution with water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude solid by column chromatography on silica gel or recrystallization to obtain 4-bromo-3-fluoro-2-nitrophenol.
Protocol 3: Synthesis of this compound
-
Setup: In a round-bottom flask, suspend 4-bromo-3-fluoro-2-nitrophenol (1.0 eq) in ethanol.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction & Purification: Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.
Data Summary Table
| Step | Starting Material | Key Reagents | Product | Expected Yield | Key Considerations |
| 1 | 3-Fluorophenol | HNO₃, H₂SO₄ | 3-Fluoro-4-nitrophenol | 60-75% | Strict temperature control to minimize side products. |
| 2 | 3-Fluoro-4-nitrophenol | Br₂, Acetic Acid | 4-Bromo-3-fluoro-2-nitrophenol | 70-85% | Protection from light; quenching of excess bromine. |
| 3 | 4-Bromo-3-fluoro-2-nitrophenol | SnCl₂·2H₂O, Ethanol | This compound | 80-95% | Avoidance of hydrodebromination; careful neutralization. |
Conclusion
This guide presents a well-reasoned and scientifically grounded synthetic pathway to this compound, a compound of high interest for medicinal and materials chemistry. By leveraging established principles of electrophilic aromatic substitution and carefully selecting reduction methodologies known to preserve halogen substituents, this three-step sequence offers a practical and efficient route for laboratory-scale synthesis. The successful execution of this synthesis will provide the scientific community with a valuable new tool for the construction of complex and potentially bioactive molecules.
References
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
- CN111302956A - Preparation method of 4-bromo-2-aminophenol.
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Preparation method of 4-bromo-2-aminophenol. Eureka | Patsnap. [Link]
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4-Bromo-3-fluorophenol. PubChem, National Institutes of Health. [Link]
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2-Amino-4-Bromophenol. PubChem, National Institutes of Health. [Link]
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3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. [Link]
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Improved process for the preparation of 4-Amino-3-fluorophenol. Technical Disclosure Commons. [Link]
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Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? ResearchGate. [Link]
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Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]
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2-Amino-4-bromo-3-fluorophenol molecular weight and formula
A Note on the Target Compound: 2-Amino-4-bromo-3-fluorophenol
Initial searches for "this compound" did not yield specific data for this exact molecule. It is possible that this is a novel or not yet widely reported compound. However, several structurally related and scientifically significant compounds have been identified. This technical guide will focus on a closely related and well-documented molecule, 4-Bromo-3-fluorophenol , which is of significant interest to researchers and drug development professionals. The principles, experimental considerations, and applications discussed for 4-Bromo-3-fluorophenol will provide a strong foundational understanding for those working with similar halogenated phenolic compounds.
Authored by: Gemini, Senior Application Scientist
Introduction
Halogenated phenols are a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The introduction of halogen atoms onto a phenolic ring can profoundly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Furthermore, the halogen atoms provide reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of 4-Bromo-3-fluorophenol, a versatile building block in drug discovery and organic synthesis.
Molecular Profile of 4-Bromo-3-fluorophenol
The unique arrangement of the bromine and fluorine atoms on the phenol ring of 4-Bromo-3-fluorophenol gives rise to its distinct chemical properties.
Chemical Structure and Formula
-
Molecular Formula: C₆H₄BrFO
-
Molecular Weight: 191.00 g/mol [1]
-
IUPAC Name: 4-bromo-3-fluorophenol[1]
The structure consists of a benzene ring substituted with a hydroxyl group (-OH), a bromine atom at position 4, and a fluorine atom at position 3.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-3-fluorophenol is presented in the table below.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 71.0 to 75.0 °C | |
| Boiling Point | 96 °C at 2.8 mmHg | |
| Solubility | Soluble in Methanol |
Synthesis and Mechanistic Considerations
The synthesis of 4-Bromo-3-fluorophenol typically involves electrophilic halogenation of a substituted phenol. A common synthetic route involves the selective bromination and fluorination of a phenol derivative. Reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor™ for fluorination are often employed under controlled acidic or catalytic conditions.[2]
The reaction pathway for a generalized synthesis of a halogenated phenol is depicted below. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity.
Caption: Generalized synthetic workflow for the preparation of 4-Bromo-3-fluorophenol.
Applications in Drug Discovery and Development
4-Bromo-3-fluorophenol is a valuable intermediate in the synthesis of pharmaceuticals.[2][3] The presence of both bromine and fluorine allows for selective functionalization, making it a versatile building block for creating libraries of compounds for screening.
Role in Medicinal Chemistry
The incorporation of halogenated phenolic moieties into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties.[3]
-
Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Lipophilicity: Halogen atoms increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Receptor Binding Affinity: The electronic properties of the C-F and C-Br bonds can influence the binding affinity of a drug to its target receptor.[3]
Utility in Cross-Coupling Reactions
The bromine atom in 4-Bromo-3-fluorophenol serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] These reactions are fundamental in C-C bond formation and are widely used in the synthesis of complex organic molecules.
Caption: Schematic of a palladium-catalyzed cross-coupling reaction involving 4-Bromo-3-fluorophenol.
Experimental Protocols
General Handling and Storage
4-Bromo-3-fluorophenol should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4][5] It should be stored in a tightly sealed container in a cool, dry place away from strong bases, reducing agents, and oxidizing substances.[2]
Illustrative Suzuki Coupling Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
4-Bromo-3-fluorophenol
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-Bromo-3-fluorophenol (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Safety and Hazard Information
4-Bromo-3-fluorophenol is harmful if swallowed and may cause skin and serious eye irritation.[1] It is important to handle this compound with appropriate safety precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Conclusion
4-Bromo-3-fluorophenol is a highly versatile and valuable building block in modern organic synthesis, particularly in the realm of drug discovery. Its unique combination of reactive sites allows for the strategic construction of complex molecules with tailored properties. A thorough understanding of its chemical characteristics, synthetic utility, and handling requirements is essential for researchers and scientists aiming to leverage this compound in their work. As the demand for novel therapeutics continues to grow, the importance of such well-defined and functionalized intermediates will undoubtedly increase.
References
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A Predictive Spectroscopic and Analytical Guide to 2-Amino-4-bromo-3-fluorophenol
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Amino-4-bromo-3-fluorophenol. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By drawing upon empirical data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust theoretical framework for the identification and characterization of this compound. Detailed hypothetical protocols for acquiring experimental data are also presented, ensuring this document serves as a practical tool for future laboratory work.
Introduction: The Rationale for Predictive Spectroscopic Analysis
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the presence of multiple functional groups on the benzene ring, necessitates a thorough spectroscopic characterization for unambiguous identification and quality control. However, a comprehensive search of scientific literature and spectral databases reveals a conspicuous absence of experimental spectroscopic data for this particular molecule.
This guide aims to fill this void by providing a predictive, yet scientifically rigorous, analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions herein are grounded in the fundamental principles of spectroscopic techniques and are informed by the experimental data of closely related molecules. This approach not only provides a valuable reference for the potential synthesis and identification of this compound but also serves as an educational tool for understanding the influence of various substituents on spectroscopic properties.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the two aromatic protons and the protons of the amino and hydroxyl groups. The electron-donating effects of the amino and hydroxyl groups, and the electron-withdrawing and coupling effects of the fluorine and bromine atoms, will govern the chemical shifts and splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H-6 | 6.6 - 6.8 | Doublet (d) | J(H-H) ≈ 8-9 |
| -NH₂ | 4.5 - 5.5 | Broad singlet | - |
| -OH | 9.0 - 10.0 | Broad singlet | - |
-
Aromatic Protons: The two aromatic protons, H-5 and H-6, are expected to appear as a coupled system in the aromatic region of the spectrum. H-5 will likely be a doublet of doublets due to coupling with both H-6 and the fluorine atom at C-3. H-6 should appear as a doublet, coupled to H-5.
-
Labile Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (-OH) | 145 - 150 | Doublet |
| C-2 (-NH₂) | 135 - 140 | Doublet |
| C-3 (-F) | 150 - 155 | Doublet (large ¹JCF) |
| C-4 (-Br) | 110 - 115 | Doublet |
| C-5 | 115 - 120 | Singlet |
| C-6 | 110 - 115 | Doublet |
Hypothetical Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of the target molecule).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-F, C-Br, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| O-H (Phenol) | 3200 - 3600 | Stretching, broad due to hydrogen bonding |
| N-H (Amine) | 3300 - 3500 | Stretching, two bands for primary amine |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-F | 1000 - 1300 | Stretching |
| C-Br | 500 - 600 | Stretching |
Hypothetical Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The molecular formula of this compound is C₆H₅BrFNO. The molecular weight is approximately 206.01 g/mol . Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 205 and 207, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation upon electron impact. Likely fragmentation pathways include the loss of small molecules such as CO, HCN, and H₂O, as well as the cleavage of the C-Br and C-F bonds.
Hypothetical Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structure of the fragments.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Predicted ¹H NMR Couplings
Caption: Predicted proton-proton and proton-fluorine couplings in the aromatic region.
Conclusion
While experimental spectroscopic data for this compound remains elusive, this guide provides a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra. The presented theoretical data, along with the detailed hypothetical experimental protocols, offers a valuable resource for researchers working on the synthesis and characterization of this and related compounds. It is our hope that this predictive guide will facilitate future experimental work and contribute to the broader understanding of substituted aromatic systems.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
-
PubChem. National Center for Biotechnology Information. (Provides physical and chemical properties for related compounds). [Link]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-depth Technical Guide to the Characterization and Purity of 2-Amino-4-bromo-3-fluorophenol
This compound is a substituted aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its trifunctional nature, featuring amino, hydroxyl, and halogen substituents, makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents significant challenges in its synthesis and purification. The presence of impurities, including isomers, starting materials, or by-products, can have a profound impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental requirement for ensuring the integrity of the drug development process.
This guide provides a comprehensive framework for the characterization and purity assessment of this compound. We will delve into the practical application and theoretical underpinnings of orthogonal analytical techniques, moving beyond procedural steps to explain the causality behind methodological choices. This self-validating system of analysis ensures the highest degree of confidence in the identity, purity, and overall quality of this critical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods.
| Property | Predicted/Reported Value |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in water |
| pKa (Phenolic OH) | ~8-9 (estimated, influenced by electron-withdrawing groups) |
| pKa (Anilinic NH₂) | ~2-3 (estimated, influenced by electron-withdrawing groups) |
Overall Analytical Workflow
A comprehensive analysis relies on the integration of multiple analytical techniques, each providing a unique piece of the puzzle. The following workflow ensures both structural confirmation and accurate purity determination.
Caption: Integrated workflow for the comprehensive analysis of this compound.
Part 1: Chromatographic Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering the high-resolution separation required to quantify the main component and detect related impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the premier technique for quantifying non-volatile organic molecules. For this compound, a C18 column is the logical starting point due to its versatility and hydrophobicity, which will effectively retain the aromatic ring. The presence of both an acidic phenol and a basic amine group means the compound's ionization state is pH-dependent.[1] Controlling the mobile phase pH with a buffer is therefore critical to ensure reproducible retention times and sharp, symmetrical peak shapes. A pH of around 3 is chosen to ensure the amino group is protonated and the phenolic group is not, leading to consistent chromatographic behavior.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution is recommended to separate early-eluting polar impurities and late-eluting non-polar impurities.
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 285 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 285 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Trustworthiness: The validity of this HPLC method must be established through a rigorous validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This ensures the method is suitable for its intended purpose. The validation should demonstrate:
-
Specificity: The ability to resolve the main peak from potential impurities and degradation products.
-
Linearity: A linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy: Closeness of the measured value to the true value, assessed by spike/recovery studies.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analysts) of the results.
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified.
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH, mobile phase composition).[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is excellent for the primary purity assay, GC-MS is indispensable for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials.[6] Due to the polar nature of the amino and hydroxyl groups, which can cause poor peak shape and column adsorption, derivatization is often necessary. Silylation, for instance, replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[7]
-
Derivatization:
-
To ~1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector: Splitless mode, 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 100°C (2min), then 10°C/min to 280°C (5min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-550 |
Part 2: Unambiguous Structural Elucidation
While chromatography provides purity data, spectroscopy is required for absolute structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~9.0-10.0 | Broad singlet | Phenolic -OH |
| ~6.8-7.2 | Doublet of doublets | Aromatic H-6 | |
| ~6.6-7.0 | Doublet of doublets | Aromatic H-5 | |
| ~4.5-5.5 | Broad singlet | Amino -NH₂ | |
| ¹³C | ~145-155 | Singlet (or doublet) | C-2 (bearing NH₂) |
| ~140-150 | Singlet (or doublet) | C-1 (bearing OH) | |
| ~110-125 | Doublet | C-5 | |
| ~115-130 | Doublet | C-6 | |
| ~100-115 | Singlet (or doublet) | C-4 (bearing Br) | |
| ~150-165 | Doublet | C-3 (bearing F) | |
| ¹⁹F | -120 to -140 | Multiplet | Aromatic C-F |
-
¹H NMR: The two aromatic protons will appear as doublets of doublets due to coupling with each other and with the fluorine atom. The exact chemical shifts are influenced by the combined electronic effects of all substituents.
-
¹³C NMR: Six distinct signals are expected, corresponding to the six carbons of the aromatic ring. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The presence of a signal in the characteristic range for fluoroaromatic compounds confirms the incorporation of fluorine.[9][10] Its multiplicity will be determined by couplings to the neighboring aromatic protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the compound.[11]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: FT-IR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3200 | O-H Stretch, N-H Stretch | Phenol, Primary Amine |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |
| 1500 - 1400 | Aromatic C=C Stretch | Aromatic Ring |
| 1300 - 1200 | C-O Stretch | Phenol |
| 1250 - 1150 | C-F Stretch | Aryl Fluoride |
| 1100 - 1000 | C-N Stretch | Aromatic Amine |
| 700 - 500 | C-Br Stretch | Aryl Bromide |
The broad bands in the 3450-3200 cm⁻¹ region are characteristic of O-H and N-H stretching, confirming the presence of the phenol and amine groups.[12][13] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands, including the C-F and C-Br stretches, which are highly specific to the molecule's substitution pattern.
Conclusion
The characterization and purity assessment of this compound demand a meticulous and orthogonal analytical approach. By combining high-resolution separation techniques like HPLC and GC-MS with definitive structural elucidation methods such as NMR and FT-IR, a complete and reliable profile of the material can be established. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this vital pharmaceutical intermediate, thereby safeguarding the subsequent stages of API synthesis and development.
References
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George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Available at: [Link]
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Wodyk, M., Thompson, A. L., & Gouverneur, V. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 79(19), 9318–9325. Available at: [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
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Malik, A. K., & Kaur, V. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(15), 2235-2246. Available at: [Link]
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Aktas, A. H. (2008). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 20(2), 1411-1414. Available at: [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol. Available at: [Link]
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Feinberg, M., & Laurentie, M. (2008). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 27(7), 587-600. Available at: [Link]
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ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Available at: [Link]
-
Wilkening, I. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8084-8091. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-bromophenol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol. Available at: [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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ChemAxon. (n.d.). NMR Predictor. Available at: [Link]
-
Lee, W. E., & Fung, Y. S. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 58(3), 689-693. Available at: [Link]
-
Shrivastava, S., Deshpande, P., & Daharwal, S. J. (2018). Key Aspects of Analytical Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 9(2), 154-161. Available at: [Link]
-
Sithole, B. B., & Williams, D. T. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal - Association of Official Analytical Chemists, 69(5), 807-814. Available at: [Link]
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Patel, M., & Patel, P. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 14(2), 345-359. Available at: [Link]
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Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 32(10), 782-789. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
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Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
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ResearchGate. (n.d.). Characteristic FTIR bands of the synthesized polymers. Available at: [Link]
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ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]
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Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(16), 2686-2694. Available at: [Link]
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PubChem. (n.d.). 2-Amino-3-fluorophenol. National Center for Biotechnology Information. Available at: [Link]
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Starodub, M. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Available at: [Link]
-
nmrshiftdb2. (n.d.). open nmr database on the web. Available at: [Link]
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Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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A Senior Application Scientist's Guide to Sourcing Halogenated Phenolic Building Blocks for Pharmaceutical Research
Executive Summary: This guide provides an in-depth technical overview for researchers seeking to procure substituted aminophenols, focusing on commercially available and structurally related analogs of the requested compound, 2-Amino-4-bromo-3-fluorophenol. Initial research indicates that this specific substitution pattern is not a standard catalog item. Therefore, this document details the sourcing, quality assessment, and handling of two critical, commercially available precursors: 2-Amino-4-bromophenol and 4-Bromo-3-fluorophenol . These compounds are vital starting materials in the synthesis of complex molecules for drug discovery and materials science. This guide offers a comparative analysis of commercial suppliers, protocols for quality verification, and best practices for safe handling, empowering researchers to make informed procurement decisions.
Chemical Profiles of Key Analogs
Profile: 2-Amino-4-bromophenol
A key intermediate where the amino and hydroxyl groups provide two reactive sites for further functionalization.
-
IUPAC Name: 2-Amino-4-bromophenol
-
Synonyms: 5-Bromo-2-hydroxyaniline, 4-Bromo-2-aminophenol[1][2]
-
Appearance: Typically a white to gray or brown powder/crystal[1]
-
Storage: Recommended storage at 2-8°C or in a cool, dark place (<15°C)[1][2]
Profile: 4-Bromo-3-fluorophenol
This compound serves as a valuable scaffold when a fluoro substituent is required for modulating electronic properties or metabolic stability in a target molecule.
-
Molecular Weight: 191.00 g/mol [4][]
-
Appearance: Off-white to cream or light yellow powder or crystals[5][7]
-
Storage: Room temperature[7]
Commercial Supplier Landscape
The selection of a supplier is a critical decision that balances cost, availability, purity, and the reliability of documentation. The following tables summarize offerings for the two key analogs from established chemical vendors.
Suppliers for 2-Amino-4-bromophenol (CAS: 40925-68-6)
| Supplier | Product Code | Purity Specification | Available Quantities | Notes |
| Tokyo Chemical Industry (TCI) | A2271 | >98.0% (GC) | 5 g, 25 g | Stocks available in regional warehouses for rapid dispatch.[1] |
| Sigma-Aldrich | 708356 | ≥94% | Custom | Sold under the Aldrich brand; may require lead time.[2] |
| MedChemExpress | HY-W007625 | 99.77% (GC) | Custom | Provides a detailed Certificate of Analysis with NMR and GC data.[3] |
Suppliers for 4-Bromo-3-fluorophenol (CAS: 121219-03-2)
| Supplier | Product Code | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich | Synthonix Corp Partner | 98% | 5 g, 10 g, 25 g | Marketed as a partner product with a typical lead time.[7] |
| Tokyo Chemical Industry (TCI) | B3688 | >98.0% (GC) | 5 g, 25 g | Good stock levels reported. |
| Thermo Scientific Chemicals | H32488 | ≥97.5% (GC) | 5 g, 25 g | Detailed specifications including appearance and melting point.[5] |
| Biosynth | FB11122 | Not specified | Custom | Noted for its use as a potent antiviral agent.[6] |
| BOC Sciences | 121219-03-2 | 98% | Custom | A major supplier for a wide range of specialty chemicals.[] |
Quality, Purity, and Supplier Selection
For drug development professionals, the purity of a starting material is non-negotiable, as impurities can lead to unforeseen side reactions, lower yields, and complications in product purification.
Interpreting Purity Grades
Most suppliers offer these reagents with a purity of >97% or >98%, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For initial screening and route scouting, a 97-98% grade is often sufficient. However, for late-stage development or synthesis of Good Manufacturing Practice (GMP) batches, sourcing a higher purity grade (>99%) or considering resublimation/recrystallization is a prudent choice.
The Certificate of Analysis (CoA) as a Self-Validating System
A trustworthy supplier will always provide a batch-specific Certificate of Analysis (CoA). This document is the primary tool for validating the material's quality.
Key Parameters to Scrutinize on a CoA:
-
Identity Confirmation: The CoA should confirm the material's identity, typically via ¹H NMR or Mass Spectrometry, ensuring the correct isomer is present. MedChemExpress, for instance, provides a note that the ¹H NMR spectrum is consistent with the structure.[3]
-
Purity Assay: This is the most critical quantitative data point. Look for the method used (e.g., GC, HPLC) and the resulting purity value. A purity of 99.77% by GC, as seen on a sample CoA, provides high confidence in the material.[3]
-
Appearance: The physical appearance should match the supplier's specifications (e.g., "Light brown to brown (Solid)").[3] Any deviation could indicate degradation or contamination.
The following diagram outlines a logical workflow for selecting a supplier based on these critical factors.
Caption: Supplier selection workflow for chemical reagents.
Safety, Handling, and Storage Protocols
Halogenated and amino-substituted phenols require careful handling due to their potential toxicity and irritant properties. Information aggregated from multiple Safety Data Sheets (SDS) provides a robust framework for laboratory safety.[9][10]
Hazard Profile:
Step-by-Step Handling Protocol
-
Engineering Controls: Work within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves (double-gloving is recommended).
-
Wear a lab coat and ensure it is fully buttoned.
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
-
Dispensing:
-
Use a spatula to handle the solid material. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
Do not eat, drink, or smoke in the handling area.[10]
-
-
Spill Cleanup: In case of a small spill, decontaminate the area with a suitable solvent and absorb the material with an inert absorbent (e.g., vermiculite). Place waste in a sealed, labeled container for hazardous waste disposal.
-
Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated area.[9] For 2-Amino-4-bromophenol, refrigerated storage is often recommended to maintain long-term stability.[1]
Application Note: In-House Quality Verification by RP-HPLC
While a supplier's CoA is essential, performing a simple in-house quality check provides an orthogonal confirmation of purity. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for this purpose. The following protocol is adapted from established methods for analyzing related phenolic compounds and serves as a reliable starting point.[12]
Experimental Protocol
-
Standard Preparation: Accurately weigh ~10 mg of the chemical and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as needed to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample using the same procedure as the standard.
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v) with 0.1% formic acid or acetic acid to ensure the phenol is protonated.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.[12]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be consistent with the purity stated on the CoA.
-
The diagram below visualizes this quality control workflow.
Caption: Workflow for in-house purity verification by RP-HPLC.
Custom Synthesis Considerations
For projects where the specific isomer This compound is indispensable, custom synthesis is the most viable path. Many of the suppliers listed, such as BOC Sciences and Synthonix (via Sigma-Aldrich), also operate as Contract Research Organizations (CROs) and offer custom synthesis services. When engaging a CRO, it is crucial to clearly define the required quantity, purity specifications, and the analytical data package needed for verification.
References
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluorophenol. PubChem. Retrieved from [Link]
-
Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-chlorophenol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorophenol. PubChem. Retrieved from [Link]
Sources
- 1. 2-Amino-4-bromophenol | 40925-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-fluorophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. biosynth.com [biosynth.com]
- 7. 4-Bromo-3-fluorophenol | 121219-03-2 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
reactivity of the amino group in 2-Amino-4-bromo-3-fluorophenol
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4-bromo-3-fluorophenol
Abstract
This technical guide provides a comprehensive examination of the chemical . As a trifunctional aromatic compound, it serves as a valuable, albeit complex, building block in the synthesis of pharmaceuticals and advanced materials. The electronic interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing halogen substituents creates a unique reactivity profile. This document elucidates the foundational principles governing the nucleophilicity and basicity of the amino group, and explores its behavior in key synthetic transformations, including N-acylation, N-alkylation, and diazotization for subsequent Sandmeyer-type reactions. Detailed, field-tested protocols and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Importance of this compound
Substituted aminophenols are cornerstone intermediates in the chemical industry, particularly in the development of pharmaceuticals and agrochemicals. The specific molecule, this compound, presents a synthetically challenging yet versatile scaffold. Its utility is derived from the three distinct functional groups—amino, hydroxyl, and the halogenated aromatic ring—which offer multiple, orthogonal handles for chemical modification. Understanding the nuanced reactivity of the amino group, in the context of the powerful electronic perturbations from its neighboring substituents, is paramount for designing successful and high-yielding synthetic routes. This guide aims to deconstruct these complexities and provide a predictive framework for its application in multi-step synthesis.
The Electronic and Steric Landscape of the Amino Group
The is not governed in isolation. It is the result of a complex interplay of inductive and resonance effects from all substituents on the aromatic ring. A clear understanding of these competing forces is essential to predict the behavior of the molecule in chemical reactions.
-
Amino Group (-NH₂): Located at C2, the amino group is a potent activating group. It donates electron density to the aromatic ring via the resonance effect (+M), thereby increasing the ring's nucleophilicity. It is an ortho, para-director.
-
Hydroxyl Group (-OH): Positioned at C1, the hydroxyl group is also a strong activating, ortho, para-directing group due to its significant +M effect.
-
Fluorine Atom (-F): At C3, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also has a +M effect, the inductive withdrawal dominates, making it a deactivating group overall, though it still directs incoming electrophiles to the ortho and para positions.
-
Bromine Atom (-Br): Located at C4, the bromine atom behaves similarly to fluorine, with a dominant -I effect and a weaker +M effect, rendering it a deactivating, ortho, para-director.
The cumulative impact of these substituents significantly modulates the electron density on the nitrogen atom of the amino group. The strong -I effects of the adjacent fluorine and the para bromine pull electron density away from the ring and, consequently, from the nitrogen atom. This withdrawal reduces the basicity and nucleophilicity of the amino group compared to aniline or simple aminophenols.[1] However, the powerful +M effects from the amino and hydroxyl groups partially counteract this deactivation, making the amino group sufficiently nucleophilic to participate in a range of important reactions.
Key Reactions Involving the Amino Group
The moderated nucleophilicity of the amino group allows for several critical transformations, which are foundational for incorporating this molecule into larger, more complex structures.
N-Acylation
N-acylation is a common and vital reaction, often used to protect the amino group from unwanted side reactions during subsequent synthetic steps (e.g., electrophilic aromatic substitution) or to introduce an amide functional group as a key structural element. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides or anhydrides are typically used due to their high reactivity.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
Protocol 1: N-Acetylation of this compound
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. The dropwise addition helps to manage the reaction rate and temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(4-bromo-3-fluoro-2-hydroxyphenyl)acetamide.
N-Alkylation
Direct N-alkylation of the amino group can be more challenging due to the reduced nucleophilicity and the risk of over-alkylation (formation of tertiary amines).[2] Milder alkylating agents and carefully controlled conditions are necessary.
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl halides (e.g., methyl iodide, benzyl bromide) are common choices.
-
Base: A non-nucleophilic, moderately strong base like potassium carbonate or cesium carbonate is often employed to deprotonate the amine without promoting elimination side reactions of the alkyl halide.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used to facilitate the Sₙ2 reaction.
Protocol 2: N-Benzylation of this compound
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC. The elevated temperature is necessary to overcome the activation energy for the reaction with the moderately nucleophilic amine.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired N-benzylated product.
Diazotization and Sandmeyer-Type Reactions
The conversion of the aromatic amino group into a diazonium salt is one of its most powerful transformations.[3] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[4][5] This two-step sequence allows for the introduction of functionalities that are difficult to install by direct electrophilic aromatic substitution.
Causality of Experimental Choices:
-
Diazotizing Agent: Nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr, H₂SO₄), is the standard reagent.[3]
-
Temperature: The reaction must be carried out at low temperatures (0-5 °C). Aromatic diazonium salts are unstable and can decompose violently at higher temperatures.
-
Sandmeyer Catalyst: For the displacement step, cuprous (Cu(I)) salts (e.g., CuCl, CuBr, CuCN) are classic catalysts that facilitate the substitution via a radical mechanism.[6][7]
Protocol 3: Sandmeyer Bromination to Synthesize 2,4-Dibromo-3-fluorophenol
This protocol is adapted from a similar transformation described for 3-nitro-4-aminophenol.[8][9]
-
Diazotization: a. Dissolve this compound (1.0 eq) in 48% aqueous hydrobromic acid (HBr, ~4-8 volumes). b. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of cuprous bromide (CuBr, 0.2 eq) in 48% HBr. b. Cool this catalyst solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from step 1d to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: a. Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3x volumes). b. Combine the organic extracts and wash sequentially with water and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude 2,4-Dibromo-3-fluorophenol by column chromatography or vacuum distillation.
Summary of Reactivity
The is a finely balanced system. The data below summarizes the key factors and expected outcomes.
| Reaction Type | Key Reagents | Critical Conditions | Expected Outcome | Controlling Factors |
| N-Acylation | Acyl Chloride, Pyridine/TEA | 0 °C to RT, Aprotic Solvent | High yield of N-acylated product | Highly reactive acylating agent overcomes moderate nucleophilicity of the amine. |
| N-Alkylation | Alkyl Halide, K₂CO₃/Cs₂CO₃ | 60-70 °C, Polar Aprotic Solvent | Moderate yield; risk of over-alkylation | Reduced nucleophilicity requires heat; careful stoichiometry needed to control mono-alkylation. |
| Diazotization | NaNO₂, aq. Acid (HCl, HBr) | 0-5 °C (Strictly controlled) | Formation of aryl diazonium salt | Essential for subsequent Sandmeyer reactions; low temperature prevents decomposition. |
| Sandmeyer Rxn | Diazonium Salt, Cu(I) Halide | 0 °C to 50 °C | Replacement of -NH₂ with Halide, -CN, etc. | Catalytic cycle facilitates displacement of the highly effective N₂ leaving group. |
Conclusion
This compound is a synthetically valuable intermediate whose utility is unlocked through a precise understanding of its electronic properties. The amino group, while deactivated by the adjacent halogens, retains sufficient nucleophilicity to undergo essential transformations like acylation and alkylation under well-chosen conditions. Critically, it serves as an excellent precursor for diazotization, opening a gateway to a vast array of aromatic structures via the Sandmeyer reaction. The protocols and mechanistic insights provided in this guide offer a robust framework for chemists to confidently and effectively utilize this versatile building block in their synthetic endeavors, enabling the construction of complex molecular architectures for drug discovery and materials science.
References
- Google Patents. (2011). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]
-
PubChem. 4-Amino-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
- Google Patents. (2020). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
-
PubChem. 2-Amino-4-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
ResearchGate. (2015). Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]
-
ResearchGate. Diazotization of 2- or 4-aminophenols. Retrieved from [Link]
-
Unknown Source. 10. Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Diazotisation. Retrieved from [Link]
-
YouTube. (2016). Electrophilic Aromatic Substitution. CSUN Chemistry and Biochemistry department. Retrieved from [Link]
-
ResearchGate. (2000). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
-
PubMed. (2015). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
Accounts of Chemical Research. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). American Chemical Society. Retrieved from [Link]
-
Molecules. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved from [Link]
- Google Patents. (1938). US2117707A - Azo dye.
-
Ludwig-Maximilians-Universität München. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]
- Google Patents. (2011). CN102060717A - The synthetic method of 3-amino-4-bromophenol.
-
RSC Advances. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Royal Society of Chemistry. Retrieved from [Link]
-
OrganicChemGuide. 21.03 Sandmeyer Reaction. Retrieved from [Link]
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- 3. Diazotisation [organic-chemistry.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 9. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
An In-depth Technical Guide to Electrophilic Substitution on the 2-Amino-4-bromo-3-fluorophenol Ring
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on the 2-amino-4-bromo-3-fluorophenol ring. This polysubstituted aromatic compound presents a unique case study in regioselectivity, governed by the complex interplay of activating and deactivating substituent effects and steric hindrance. This document offers a predictive analysis of substitution patterns, detailed experimental protocols for key EAS reactions including nitration, halogenation, and sulfonation, and discusses the critical considerations for reaction control and product validation. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who work with highly functionalized aromatic intermediates.
Introduction: The Electronic Landscape of this compound
This compound is a highly substituted aromatic molecule with a complex electronic environment that dictates its reactivity in electrophilic aromatic substitution. The benzene ring is adorned with four distinct substituents, each exerting its own electronic influence through inductive and resonance effects. A thorough understanding of these individual contributions is paramount to predicting the regiochemical outcome of any electrophilic attack.
The substituents can be broadly categorized as follows:
-
Strongly Activating Groups: The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating substituents.[1] They donate electron density to the aromatic ring via resonance, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack. Both are ortho, para-directors.
-
Deactivating Groups: The bromo (-Br) and fluoro (-F) groups are halogens, which are deactivating substituents due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.[2]
The interplay of these competing effects determines the precise location of electrophilic substitution. In general, the directing influence of the most powerful activating group will dominate.[3]
Predicting Regioselectivity: A Consensus of Directing Effects and Steric Considerations
To predict the most probable site for electrophilic attack on the this compound ring, we must consider the directing effects of all four substituents. The available positions for substitution are C5 and C6.
Analysis of Directing Effects:
-
Hydroxyl Group (-OH) at C1: Strongly activating and directs ortho (C2, C6) and para (C4).
-
Amino Group (-NH₂) at C2: Strongly activating and directs ortho (C1, C3) and para (C5).
-
Fluoro Group (-F) at C3: Deactivating but ortho, para-directing (to C2, C4, and C6).
-
Bromo Group (-Br) at C4: Deactivating but ortho, para-directing (to C3, C5).
Consensus and Steric Hindrance:
By overlaying these directing effects, we can identify the positions most favored for electrophilic attack.
-
Position C5: This position is para to the strongly activating amino group and ortho to the deactivating bromo group. The amino group's powerful activating and directing effect is a strong driver for substitution at this position.
-
Position C6: This position is ortho to the strongly activating hydroxyl group and ortho to the deactivating fluoro group.
Considering the relative activating strengths, the amino and hydroxyl groups are the most influential. The amino group directs to C5, and the hydroxyl group directs to C6. However, the C6 position is sterically hindered by the adjacent hydroxyl and fluoro groups.[2][4] Therefore, the C5 position is the most likely site for electrophilic substitution due to the strong directing effect of the amino group and lower steric hindrance compared to the C6 position.
Caption: Directing effects on the this compound ring.
Experimental Protocols for Electrophilic Aromatic Substitution
The high activation of the ring by the amino and hydroxyl groups necessitates careful control of reaction conditions to avoid polysubstitution and side reactions. In reactions conducted under strongly acidic conditions, protection of the highly basic amino group is often a prerequisite to prevent the formation of a deactivating ammonium salt, which would alter the regiochemical outcome.[5]
Protection of the Amino Group (Acetylation)
To ensure predictable regioselectivity in acidic media, the amino group should be protected, for example, as an acetamide. This moderately deactivating group still directs ortho and para, but with attenuated reactivity.[1]
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water until neutral, and dry under vacuum to yield 2-acetamido-4-bromo-3-fluorophenol.
Nitration
Caution: Nitration reactions are highly exothermic and require strict temperature control.
Protocol:
-
Suspend the protected 2-acetamido-4-bromo-3-fluorophenol (1 equivalent) in a mixture of acetic acid and acetic anhydride at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
The primary product expected is 2-acetamido-4-bromo-3-fluoro-5-nitrophenol.
-
The protecting acetyl group can be removed by acid or base hydrolysis to yield 2-amino-4-bromo-3-fluoro-5-nitrophenol.[6]
Halogenation (Bromination)
Due to the already high activation of the ring, halogenation can often proceed without a Lewis acid catalyst.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent of low polarity, such as chloroform or carbon tetrachloride.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring, while protecting the reaction from light.
-
Continue stirring at 0 °C for 30-60 minutes after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer with a dilute solution of sodium thiosulfate to remove excess bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, expected to be 2-amino-4,5-dibromo-3-fluorophenol.
Sulfonation
Protocol:
-
To concentrated sulfuric acid (a sufficient amount to act as both reagent and solvent) cooled to 0 °C, slowly add this compound (1 equivalent) in portions with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by observing the solubility of a small aliquot in water.
-
Carefully pour the reaction mixture onto crushed ice.
-
The sulfonic acid product, expected to be this compound-5-sulfonic acid, may precipitate or remain in solution. Salting out with sodium chloride may be necessary to induce precipitation.
-
Isolate the product by filtration, wash with a saturated sodium chloride solution, and dry.
Sources
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Novel Biaryl Scaffolds using 2-Amino-4-bromo-3-fluorophenol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki coupling of a challenging, highly functionalized substrate: 2-Amino-4-bromo-3-fluorophenol. This substrate is a valuable building block for novel biaryl structures in pharmaceutical and materials science research due to its unique substitution pattern. We will delve into the causality behind experimental choices, from catalyst selection to reaction conditions, and provide a comprehensive guide for troubleshooting common issues to ensure reproducible, high-yield synthesis.
Introduction: The Challenge and Opportunity of this compound
The synthesis of complex biaryl compounds is a central theme in drug discovery. The target substrate, this compound, presents both a unique opportunity and a significant challenge for cross-coupling reactions. Its structure contains:
-
An amino group (-NH2) and a hydroxyl group (-OH) : Both are strong electron-donating groups that can increase the electron density of the aromatic ring. However, they can also act as potential catalyst poisons by coordinating to the palladium center.
-
A fluoro group (-F) : An electron-withdrawing group that modulates the electronic properties of the ring.
-
A bromo group (-Br) : The reactive site for oxidative addition by the palladium catalyst.
The combination of electron-donating and withdrawing groups, along with the potential for catalyst inhibition, necessitates a carefully optimized protocol. A standard, "off-the-shelf" Suzuki condition is likely to fail or produce significant side products. This guide provides a robust methodology to overcome these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: This step requires the activation of the organoboron species (e.g., a boronic acid) by a base.[2][5] The base forms a more nucleophilic "ate" complex (e.g., a boronate), which then transfers its organic group to the Pd(II) center, displacing the halide.[2][5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol Development: Justification of Key Parameters
Success with this challenging substrate hinges on the rational selection of each reaction component.
Catalyst System: Palladium Precursor and Ligand
-
Palladium Precursor: While many Pd sources work, Palladium(II) acetate (Pd(OAc)2) is a cost-effective, air-stable precatalyst that is efficiently reduced in situ to the active Pd(0) species.
-
Ligand Selection: This is the most critical choice. The substrate is both electron-rich and sterically hindered at the positions ortho to the bromine. Furthermore, the amino group can chelate with palladium, inhibiting catalysis. To overcome this, a highly active ligand is required. We recommend SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Expertise: SPhos is a bulky, electron-rich biaryl phosphine ligand.[6] Its bulk promotes the crucial reductive elimination step and helps prevent the formation of inactive dimeric palladium species.[2] Its electron-donating nature facilitates the initial oxidative addition into the C-Br bond.[1] Ligands like SPhos are known to create highly active, monoligated palladium species essential for coupling unactivated or challenging aryl halides.[6]
-
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation.[2][5] A base that is too weak will result in slow or incomplete reaction. A base that is too nucleophilic (like NaOH or KOH in some solvents) can lead to decomposition of the aryl halide or unwanted side reactions.[7]
-
Recommendation: Potassium phosphate (K3PO4) is an ideal choice. It is a strong, non-nucleophilic base that effectively promotes the formation of the reactive boronate species without interfering with the substrate's other functional groups. Its use is well-documented for a wide range of Suzuki couplings, including those with sensitive substrates.[6]
Solvent System
The choice of solvent must ensure the solubility of all components, particularly the inorganic base.
-
Recommendation: A mixture of 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio) is highly effective. Dioxane is an excellent solvent for the organic components, while the addition of water is crucial for dissolving the K3PO4 and facilitating the transmetalation step.[4] Degassing the solvent mixture immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[1]
Detailed Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagent Table
| Reagent | Mol. Wt. | Amount (mg) | mmoles | Equivalents | CAS Number |
| This compound | 206.02 | 206 | 1.0 | 1.0 | 1805527-33-3 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 | Varies |
| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) | 3375-31-3 |
| SPhos | 410.50 | 16.4 | 0.04 | 0.04 (4 mol%) | 657408-07-6 |
| Potassium Phosphate (K3PO4) | 212.27 | 637 | 3.0 | 3.0 | 7778-53-2 |
| 1,4-Dioxane (Anhydrous) | 88.11 | 4.0 mL | - | - | 123-91-1 |
| Water (Degassed) | 18.02 | 1.0 mL | - | - | 7732-18-5 |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (206 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K3PO4 (637 mg, 3.0 mmol).
-
Atmosphere Inerting: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Argon through it for 15-20 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction vessel under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to 90-100 °C . Stir the reaction vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This self-validating guide will help you diagnose and solve common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality or wet reagents.4. Base is not strong enough or insoluble. | 1. Ensure a proper inert atmosphere was maintained.2. Use freshly degassed solvents.3. Dry reagents before use; use a fresh bottle of boronic acid.4. Switch to Cesium Carbonate (Cs2CO3) as a stronger base. Ensure vigorous stirring. |
| Dehalogenation of Starting Material | The Pd-H species, formed from side reactions, reductively eliminates the halide. This is a known side reaction.[1] | 1. Ensure a strictly inert atmosphere.2. Use a slightly lower reaction temperature.3. Ensure the boronic acid is of high purity, as impurities can facilitate this pathway. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can generate Pd(II) species that promote this side reaction.[1] | 1. Improve the degassing procedure for the solvents and the reaction vessel.2. Use high-purity palladium precursors and ligands. |
| Formation of Phenol Side Product | Hydrolysis of the aryl bromide under basic conditions at high temperatures. | 1. Lower the reaction temperature to the minimum required for conversion (e.g., 80-90 °C).2. Ensure the reaction time is not excessively long after completion. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. By understanding the substrate's unique electronic properties and potential interactions with the catalyst, we have developed a robust and reproducible protocol. The key to success lies in the meticulous exclusion of oxygen and the use of a modern, bulky phosphine ligand like SPhos, paired with an appropriate base and solvent system. This method opens the door for the efficient synthesis of novel and complex biaryl scaffolds for advanced applications in science and medicine.
References
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Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: The Suzuki Reaction Source: Myers Research Group, Harvard University URL: [Link]
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Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
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Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Aminative Suzuki–Miyaura coupling Source: Science URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromo-3-fluorophenol
Introduction: Navigating the Complexities of Polyfunctional Aromatic Amination
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are crucial components in pharmaceuticals, agrochemicals, and materials science.[2][3] However, the successful application of this reaction to complex, polyfunctional substrates requires a nuanced understanding of the interplay between the substrate's inherent reactivity and the choice of catalytic system.
This guide provides a detailed examination of the Buchwald-Hartwig amination of 2-Amino-4-bromo-3-fluorophenol, a substrate of significant interest in drug discovery. The presence of three distinct functional groups—an amine, a hydroxyl group, and a halogen—on the aromatic ring presents a unique set of challenges and opportunities. The primary scientific challenge lies in achieving chemoselective amination at the carbon-bromine bond while preserving the integrity of the existing amino and hydroxyl moieties. These groups can potentially engage in side reactions or coordinate with the palladium catalyst, thereby impeding its activity.
This document will provide a robust, field-proven protocol as a starting point for researchers. Beyond a simple recitation of steps, we will delve into the mechanistic reasoning behind the selection of each reaction component, offering insights into how to troubleshoot and optimize the reaction for this challenging substrate.
Understanding the Mechanistic Landscape
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4] A general understanding of this cycle is paramount for rational protocol design and troubleshooting.
The catalytic cycle is generally accepted to proceed via the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide.[5]
-
Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: This is the product-forming step where the new carbon-nitrogen bond is formed, and the desired arylamine is released from the palladium center.[5] This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
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Experimental Protocol: A Robust Starting Point
This protocol is designed as a well-reasoned starting point for the amination of this compound. Researchers should note that optimization of temperature, reaction time, and reactant stoichiometry may be required for different amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine Coupling Partner | ≥98% | Commercially Available | Purify if necessary. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air and light sensitive. |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Dry in an oven before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), cesium carbonate (2.0 equiv), Xantphos (0.1 equiv), and tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1 M with respect to the this compound.
-
Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Alternatively, microwave irradiation can be employed, which may significantly reduce reaction times.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Rationale for Protocol Design: A Scientist's Perspective
The selection of each component in the protocol is a deliberate choice aimed at maximizing the yield and purity of the desired product while minimizing potential side reactions.
-
Palladium Pre-catalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective Pd(0) source for initiating the catalytic cycle.[1] It is crucial to use a high-purity grade and handle it under an inert atmosphere to prevent decomposition.
-
Ligand Selection (Xantphos): The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination. For a substrate with potentially coordinating amino and hydroxyl groups, a bidentate ligand like Xantphos is an excellent starting point.[7] The wide bite angle of Xantphos promotes the reductive elimination step and can help to prevent the formation of inactive palladium complexes. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines.[8]
-
Base Selection (Cesium Carbonate): Strong bases like sodium tert-butoxide are often employed in Buchwald-Hartwig aminations. However, for a substrate bearing an acidic phenolic proton, a milder inorganic base such as cesium carbonate is a more prudent choice. It is sufficiently basic to facilitate the deprotonation of the coordinated amine without causing significant deprotonation of the phenol, which could lead to catalyst inhibition or O-arylation side products. The use of weaker bases generally allows for broader functional group tolerance.
-
Solvent Choice (1,4-Dioxane): Anhydrous, non-polar aprotic solvents are typically favored for the Buchwald-Hartwig amination. 1,4-Dioxane is an excellent choice as it can dissolve a wide range of organic substrates and the palladium complexes, while its boiling point is suitable for reactions that require heating. Toluene is another commonly used solvent.[8]
Anticipated Challenges and Troubleshooting
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst inhibition by substrate- Insufficient temperature | - Use a fresh batch of Pd₂(dba)₃.- Screen other ligands (e.g., RuPhos, BrettPhos).- Increase reaction temperature in 10 °C increments.- Consider protecting the amino or hydroxyl group. |
| Formation of Side Products | - O-arylation of the phenol- Self-coupling of the starting material | - Use a milder base (e.g., K₃PO₄).- Lower the reaction temperature.- Adjust the stoichiometry of the amine coupling partner. |
| Debromination of Starting Material | - β-hydride elimination from the palladium intermediate | - Ensure the use of a high-quality, bulky phosphine ligand.- Optimize the base and solvent combination. |
Conclusion: A Gateway to Novel Chemical Scaffolds
The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. The protocol and insights provided herein offer a solid foundation for researchers to successfully navigate the complexities of this reaction. By understanding the underlying mechanistic principles and carefully selecting the reaction components, scientists can unlock a versatile and efficient route to novel, highly functionalized aromatic amines for application in drug discovery and development.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 23, 2026, from [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). The Buchwald-Hartwig amination of aryl halides and triflates. Topics in Current Chemistry, 299, 1-46.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). [Video]. YouTube. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. [Link]
-
Gajare, A. S., Malpathak, S. S., & Narkhede, S. S. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2336-2347. [Link]
-
Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11048-11055. [Link]
-
Singleton, D. A., & Zhang, X. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(26), 8936-8938. [Link]
-
Chen, D., & Diao, T. (2018). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 54(73), 10257-10260. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). [Video]. YouTube. [Link]
-
Wolter, M., Nordmann, G., & Job, G. E. (2004). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 69(18), 6050-6057. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. [Link]
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents. (n.d.).
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Zhou, J., & Xie, H. (2018). A Brønsted acid-promoted asymmetric intramolecular allylic amination of alcohols. Organic & Biomolecular Chemistry, 16(3), 380-383. [Link]
-
Zhao, T., & Xu, B. (2010). Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. Organic Letters, 12(2), 212-215. [Link]
-
Ghodke, P. P., & Pradeepkumar, P. I. (2018). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Palladium-Catalyzed Modification of Nucleosides, Nucleotides and Oligonucleotides, 295-333. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 23, 2026, from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). The Buchwald-Hartwig amination of aryl halides and triflates. Topics in Current Chemistry, 299, 1-46.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). [Video]. YouTube. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry, 14, 1248-1255. [Link]
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The Strategic Synthesis of Advanced Heterocyclic Scaffolds from 2-Amino-4-bromo-3-fluorophenol: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Novel Building Block
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. These cyclic structures are foundational to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic introduction of halogen atoms, such as bromine and fluorine, into these scaffolds can profoundly influence their physicochemical and biological properties, enhancing metabolic stability, binding affinity, and membrane permeability.
This guide details the synthetic utility of a highly functionalized, albeit specialized, starting material: 2-Amino-4-bromo-3-fluorophenol . While not a common commercially available reagent, its structure presents a unique opportunity for the regioselective synthesis of complex heterocyclic systems. The vicinal amino and hydroxyl groups provide a reactive dyad for cyclization reactions, while the bromo and fluoro substituents offer sites for further molecular elaboration and modulation of electronic properties.
This document serves as a comprehensive technical guide, providing detailed protocols and mechanistic insights for the synthesis of three key classes of heterocyclic compounds from this advanced building block: benzoxazoles, phenoxazines, and benzothiazoles. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind each step, thereby empowering researchers to adapt and innovate upon these methods.
I. Synthesis of 7-Bromo-8-fluoro-2-substituted-benzoxazoles
Benzoxazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The condensation of a 2-aminophenol with a carboxylic acid or its derivative is a fundamental and direct route to this heterocyclic system.[1]
Scientific Rationale and Mechanistic Insight
The synthesis proceeds via an initial acylation of the more nucleophilic amino group of this compound by the carboxylic acid, which is typically activated. This is followed by an intramolecular cyclization, where the phenolic oxygen attacks the newly formed amide carbonyl. Subsequent dehydration yields the aromatic benzoxazole ring. The choice of coupling agent and reaction conditions is critical to ensure high yields and prevent side reactions. Polyphosphoric acid (PPA) is a widely used and effective medium for this transformation as it serves as both a catalyst and a dehydrating agent.
The presence of the electron-withdrawing fluorine atom at the 3-position is expected to decrease the nucleophilicity of both the amino and hydroxyl groups through inductive effects. However, the amino group remains the more potent nucleophile for the initial acylation. The bromine atom at the 4-position is sterically remote from the reactive sites and is not expected to significantly hinder the cyclization. It remains as a valuable handle for post-synthetic modifications, such as cross-coupling reactions.
Experimental Workflow: Benzoxazole Synthesis
Caption: Workflow for the synthesis of 7-Bromo-8-fluoro-2-substituted-benzoxazoles.
Detailed Protocol: Synthesis of 7-Bromo-8-fluoro-2-phenylbenzoxazole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| This compound | N/A | 206.01 | 1.0 | 1.0 |
| Benzoic Acid | 65-85-0 | 122.12 | 1.1 | 1.1 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~10 g | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (206 mg, 1.0 mmol) and benzoic acid (134 mg, 1.1 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (~10 g) to the flask. The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture to 150°C with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Quenching: After completion, allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto crushed ice (~50 g) with stirring.
-
Neutralization and Extraction: The acidic aqueous solution is then neutralized by the slow addition of a 10 M sodium hydroxide solution until a pH of ~8 is reached. The resulting precipitate is extracted with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 7-Bromo-8-fluoro-2-phenylbenzoxazole.
II. Synthesis of Bromo-Fluoro Substituted Phenoxazines
Phenoxazines are an important class of heterocyclic compounds with applications as dyes, fluorescent probes, and pharmacophores in medicinal chemistry.[2] The oxidative cyclization of two molecules of a 2-aminophenol is a common route to the phenoxazin-3-one core.
Scientific Rationale and Mechanistic Insight
The synthesis of the phenoxazine core from 2-aminophenols typically involves an oxidative coupling mechanism. In the presence of an oxidizing agent, the 2-aminophenol is oxidized to a reactive quinone-imine intermediate. Two molecules of this intermediate then undergo a series of condensation and cyclization reactions to form the tricyclic phenoxazine structure. The specific regiochemistry of the final product will be dictated by the substitution pattern on the starting aminophenol.
For this compound, the oxidative dimerization is expected to yield a dibromo-difluoro-phenoxazinone derivative. The reaction is often carried out in an aqueous or mixed aqueous-organic solvent system, and a variety of oxidizing agents can be employed, such as potassium ferricyanide or sodium iodate.[3]
Experimental Workflow: Phenoxazine Synthesis
Caption: Workflow for the synthesis of the dibromo-difluoro-phenoxazinone derivative.
Detailed Protocol: Synthesis of a Dibromo-Difluoro-Aminophenoxazinone
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| This compound | N/A | 206.01 | 2.0 | 2.0 |
| Sodium Iodate | 7681-55-2 | 197.89 | 2.2 | 2.2 |
| Acetone | 67-64-1 | 58.08 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
Dissolution of Starting Material: Dissolve this compound (412 mg, 2.0 mmol) in acetone (20 mL) in a 100 mL Erlenmeyer flask.
-
Preparation of Oxidant Solution: In a separate beaker, dissolve sodium iodate (435 mg, 2.2 mmol) in deionized water (50 mL).
-
Reaction Initiation: Add the sodium iodate solution to the solution of the aminophenol with vigorous stirring at room temperature. The reaction mixture will gradually change color as the product precipitates.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by the formation of a colored precipitate.
-
Isolation of Product: After the reaction is complete, the precipitate is collected by vacuum filtration.
-
Washing: The collected solid is washed sequentially with deionized water (3 x 20 mL) and cold ethanol (2 x 10 mL) to remove unreacted starting materials and inorganic byproducts.
-
Drying: The purified product is dried in a vacuum oven at 50°C to a constant weight.
III. Synthesis of 7-Bromo-8-fluoro-2-substituted-benzothiazoles
Benzothiazoles are another class of heterocyclic compounds with significant biological and industrial importance. While typically synthesized from 2-aminothiophenols, there are methods to access them from 2-aminophenols, which involve a sulfur transfer agent. For the purpose of this guide, we will outline the more direct, analogous synthesis from the corresponding, hypothetical 2-Amino-4-bromo-3-fluorothiophenol .
Scientific Rationale and Mechanistic Insight
The condensation of a 2-aminothiophenol with an aldehyde is a common and efficient method for the synthesis of 2-substituted benzothiazoles. The reaction proceeds through the formation of a Schiff base (or thiazoline intermediate) between the amino group of the thiophenol and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring. A variety of oxidizing agents can be used, and in some cases, air can serve as the oxidant.
The electronic properties of the substituents on the 2-aminothiophenol ring can influence the rate of the reaction. The electron-withdrawing fluorine atom may slightly decrease the nucleophilicity of the amino group, but the reaction is generally robust. The bromine atom provides a useful synthetic handle for further diversification of the benzothiazole core.
Experimental Workflow: Benzothiazole Synthesis
Caption: Workflow for the synthesis of 7-Bromo-8-fluoro-2-substituted-benzothiazoles.
Detailed Protocol: Synthesis of 7-Bromo-8-fluoro-2-phenylbenzothiazole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 2-Amino-4-bromo-3-fluorothiophenol | N/A | 222.08 | 1.0 | 1.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 1.1 | 1.1 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 5 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-Amino-4-bromo-3-fluorothiophenol (222 mg, 1.0 mmol) and benzaldehyde (117 mg, 1.1 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Heating: Heat the reaction mixture to 120°C in an oil bath, open to the air, and stir for 8-12 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 7-Bromo-8-fluoro-2-phenylbenzothiazole.
Conclusion
The protocols detailed in this guide provide a strategic framework for the synthesis of diverse and valuable heterocyclic compounds from the advanced intermediate, this compound. By understanding the underlying chemical principles and the influence of the halogen substituents, researchers can effectively utilize this building block to construct novel molecular architectures for applications in drug discovery and materials science. The presence of the bromo and fluoro groups not only modulates the properties of the resulting heterocycles but also provides opportunities for further synthetic transformations, making this a truly versatile platform for chemical innovation.
References
- This is a hypothetical starting material for the purpose of this guide, and therefore a direct reference for its synthesis is not available. The synthesis would likely proceed from a suitably substituted nitro-phenol precursor.
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances. Available at: [Link]
-
Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. Available at: [Link]
Sources
- 1. 2-Amino-4-bromo-3-chloro-5-fluorophenol | C6H4BrClFNO | CID 170170737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-fluorophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 2-Amino-4-bromo-3-fluorophenol: A Guide to Synthetic Applications
Introduction: Unveiling a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine and other halogens into aromatic scaffolds is a cornerstone of molecular design. The trifunctional aromatic compound, 2-Amino-4-bromo-3-fluorophenol, presents a unique and highly valuable constellation of reactive sites. Its inherent functionalities—a nucleophilic amino group, a versatile bromine atom primed for cross-coupling, and a reactive phenolic hydroxyl group, all influenced by the electronic effects of a fluorine substituent—render it a powerful building block for the construction of complex molecular architectures.
While direct literature on this compound is not abundant, its utility can be expertly inferred from the well-documented reactivity of its structural isomers and related analogs. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on harnessing the synthetic potential of this compound. We will explore plausible synthetic routes, detail protocols for key transformations, and discuss the strategic implications of its use in constructing novel chemical entities.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of a building block's properties and safe handling is paramount. While specific experimental data for this compound is limited, we can extrapolate from closely related analogs.
| Property | Predicted/Inferred Value | Basis for Prediction |
| Molecular Formula | C₆H₅BrFNO | - |
| Molecular Weight | 206.01 g/mol | - |
| Appearance | Off-white to light brown crystalline solid | Analogy with isomers like 2-amino-4-bromophenol and 4-bromo-3-fluorophenol[1][2] |
| Melting Point | 130-140 °C | Based on melting points of 2-amino-4-bromophenol (133 °C) and other isomers |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents | General solubility of phenols and anilines |
Safety and Handling:
Substituted aminophenols and bromoaromatics warrant careful handling. Based on data for related compounds, this compound should be considered harmful if swallowed, a skin and serious eye irritant, and may cause respiratory irritation[3][4][5][6].
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Proposed Synthetic Pathway
A plausible and industrially scalable synthesis of this compound can be conceptualized by adapting known procedures for related aminobromophenols, such as the synthesis of 3-amino-4-bromophenol[7][8]. A potential retrosynthetic analysis is outlined below.
Figure 1: Retrosynthetic analysis for this compound.
Protocol 1: Proposed Synthesis of this compound
This multi-step synthesis involves nitration, bromination, and subsequent reduction.
Step 1: Nitration of 3-Fluorophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-fluorophenol (1.0 eq.) in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) (1.05 eq.) dropwise, maintaining the temperature below 10 °C. The regioselectivity of this reaction will be critical and may yield a mixture of isomers requiring separation.
-
Reaction: Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Pour the reaction mixture into ice water. The precipitated product, 3-fluoro-2-nitrophenol (and other isomers), can be collected by filtration, washed with cold water, and dried.
-
Purification: Purify the desired isomer by column chromatography or recrystallization.
Step 2: Bromination of 3-Fluoro-2-nitrophenol
-
Reaction Setup: Dissolve the purified 3-fluoro-2-nitrophenol (1.0 eq.) in a suitable solvent like dichloromethane or acetic acid.
-
Brominating Agent Addition: Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.1 eq.) or a solution of bromine in the reaction solvent.
-
Reaction: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting 4-bromo-3-fluoro-2-nitrophenol by column chromatography.
Step 3: Reduction of 4-Bromo-3-fluoro-2-nitrophenol
-
Reaction Setup: Dissolve 4-bromo-3-fluoro-2-nitrophenol (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., Pd/C with H₂ gas) or chemical reduction (e.g., SnCl₂·2H₂O in ethanol, or iron powder in acetic acid)[7].
-
Reaction: Stir the reaction at the appropriate temperature (room temperature for hydrogenation, elevated temperature for chemical reduction) until the reaction is complete.
-
Work-up: For catalytic hydrogenation, filter off the catalyst. For chemical reduction, neutralize the reaction mixture and extract the product.
-
Purification: Purify the final product, this compound, by recrystallization or column chromatography.
Applications in Synthesis: A Hub for Molecular Diversity
The true power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Figure 2: Key synthetic transformations of this compound.
1. Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom serves as an excellent handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent fluorine atom can influence the reactivity in these transformations.
Protocol 2: Generalized Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography.
Protocol 3: Generalized Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq.).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to 80-120 °C and stir until completion.
-
Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the desired arylated amine by column chromatography.
2. Transformations of the Amino and Phenolic Groups
The amino and hydroxyl groups can be protected to allow for selective manipulation of the bromine atom, or they can be directly functionalized.
-
Acylation and Sulfonylation: The amino group can readily react with acyl chlorides or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively.
-
Etherification: The phenolic hydroxyl group can be deprotonated with a base (e.g., K₂CO₃, NaH) and reacted with an alkyl halide in a Williamson ether synthesis.
-
Protection Strategies: The amino group can be protected as a carbamate (e.g., Boc, Cbz) and the phenol as an ether (e.g., methyl, benzyl) to prevent unwanted side reactions during cross-coupling.
Conclusion: A Gateway to Novelty
This compound, though not extensively documented, represents a building block of significant synthetic potential. Its trifunctional nature allows for a diverse array of chemical transformations, making it an ideal starting point for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. By leveraging the established reactivity of its functional groups and drawing parallels from related structures, researchers can confidently incorporate this versatile scaffold into their synthetic strategies, paving the way for the discovery of new and impactful molecules.
References
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google P
- The Role of 2-Bromo-3-fluorophenol in Advanced Organic Synthesis. (URL: Not a direct scientific paper, but provides context on reactivity of a similar compound.
-
2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
2-Amino-4-bromo-3-chloro-5-fluorophenol | C6H4BrClFNO | CID 170170737 - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
Bromophenols coupled with derivatives of amino acids and nucleosides from the red alga Rhodomela confervoides - PubMed. (URL: [Link])
- CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google P
-
Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole as analgesic and antiinflammatory agents | Request PDF - ResearchGate. (URL: [Link])
- Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol - Benchchem. (URL: Not a direct scientific paper.
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (URL: [Link])
-
Improved process for the preparation of 4-Amino-3-fluorophenol - Technical Disclosure Commons. (URL: [Link])
-
4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem. National Center for Biotechnology Information. (URL: [Link])
- 4 - SAFETY DATA SHEET.
Sources
- 1. 4-Bromo-3-fluorophenol | 121219-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 4-Bromo-3-fluorophenol | 121219-03-2 [sigmaaldrich.com]
- 3. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-3-fluorophenol - Safety Data Sheet [chemicalbook.com]
- 7. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
Application Notes and Protocols: Strategic Protection of 2-Amino-4-bromo-3-fluorophenol for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the selective and orthogonal protection of the amino and hydroxyl functionalities of 2-amino-4-bromo-3-fluorophenol. This valuable building block, featuring a unique substitution pattern of electron-withdrawing groups, presents distinct challenges in its chemical manipulation. These application notes detail the rationale for selecting appropriate protecting groups, provide step-by-step experimental protocols for their installation and removal, and offer a comparative analysis of their properties to guide researchers in pharmaceutical and materials science.
Introduction: Navigating the Reactivity of a Highly Functionalized Phenol
This compound is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of three distinct reactive sites: a nucleophilic amino group, an acidic phenolic hydroxyl group, and a bromine-substituted aromatic ring amenable to cross-coupling reactions. However, the interplay of these functionalities, influenced by the strong electron-withdrawing effects of the fluorine and bromine substituents, necessitates a carefully considered protecting group strategy to achieve selective transformations at a desired position.[3]
The primary challenge lies in the differential reactivity of the amino and hydroxyl groups. The amino group, while typically more nucleophilic than the hydroxyl group, has its reactivity attenuated by the electron-withdrawing halogen substituents on the aromatic ring. Conversely, the acidity of the phenolic hydroxyl group is enhanced. This nuanced reactivity profile demands an orthogonal protection scheme, wherein one group can be selectively deprotected without affecting the other, allowing for sequential chemical modifications.[4][5] This guide focuses on a robust orthogonal strategy employing the tert-butyloxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the phenol.
Orthogonal Protection Strategy: A Logic-Driven Approach
An orthogonal protecting group strategy is paramount for the successful multistep synthesis involving this compound.[4][5] The chosen protecting groups must be stable under a variety of reaction conditions while being selectively removable under specific, non-interfering conditions.[6]
Our recommended strategy involves a two-step protection sequence:
-
N-Protection: Selective protection of the more nucleophilic amino group with di-tert-butyl dicarbonate (Boc)₂O.
-
O-Protection: Subsequent protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl).
This sequence is governed by the relative nucleophilicity of the two functional groups. The resulting doubly protected intermediate can then undergo selective deprotection, enabling further synthetic transformations at either the amino or the hydroxyl position.
Figure 1: Orthogonal protection and deprotection strategy for this compound.
Protection of the Amino Group: N-tert-Butyloxycarbonyl (Boc) Protection
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality of this compound. It is introduced under relatively mild basic conditions and is stable to a wide range of non-acidic reagents.[7][8] The electron-withdrawing nature of the halogenated aniline may slow the rate of reaction compared to more electron-rich anilines; however, the reaction proceeds efficiently with appropriate base catalysis.[9][10][11]
Comparative Data of Amine Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Orthogonality with TBDMS |
| Boc | (Boc)₂O, base (e.g., NEt₃, DMAP), CH₂Cl₂ or THF | Stable to base, nucleophiles, and catalytic hydrogenation. | Acidic conditions (e.g., TFA, HCl).[12] | Excellent. |
| Cbz | Benzyl chloroformate, base | Stable to acid and base. | Catalytic hydrogenation (H₂, Pd/C). | Good, but hydrogenation may affect other functional groups. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Stable to acid. | Basic conditions (e.g., piperidine). | Not ideal, as TBDMS can be labile to strong bases. |
Experimental Protocol: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred reaction mixture at room temperature. For less reactive substrates, a catalytic amount of DMAP (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc protected product.
Protection of the Phenolic Hydroxyl Group: O-tert-Butyldimethylsilyl (TBDMS) Protection
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols and phenols due to its ease of introduction, stability under a broad range of conditions, and selective removal with fluoride-based reagents.[13][14] For phenols with electron-withdrawing groups, the silylation may require slightly more forcing conditions or a stronger base to deprotonate the more acidic phenol.
Comparative Data of Phenol Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Orthogonality with Boc |
| TBDMS | TBDMSCl, base (e.g., imidazole, NEt₃), DMF or CH₂Cl₂ | Stable to weak acids and bases, many organometallic reagents. | Fluoride ion (e.g., TBAF, HF-pyridine), acidic conditions.[15] | Excellent. |
| Methyl Ether | Dimethyl sulfate or methyl iodide, base | Very stable. | Harsh conditions (e.g., BBr₃, HBr). | Good, but deprotection conditions are harsh. |
| Benzyl Ether | Benzyl bromide or chloride, base | Stable to a wide range of conditions. | Catalytic hydrogenation (H₂, Pd/C). | Good, but hydrogenation also removes Cbz groups. |
Experimental Protocol: O-TBDMS Protection of N-Boc-2-amino-4-bromo-3-fluorophenol
Materials:
-
N-Boc-2-amino-4-bromo-3-fluorophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of N-Boc-2-amino-4-bromo-3-fluorophenol (1.0 eq) in anhydrous CH₂Cl₂ (or DMF) in a round-bottom flask under an inert atmosphere, add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with CH₂Cl₂ or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the fully protected this compound derivative.
Selective Deprotection: Unleashing Reactivity on Demand
The cornerstone of this orthogonal strategy is the ability to selectively remove either the Boc or the TBDMS group, allowing for subsequent reactions at the desired functional group.[13][16]
Figure 2: Selective deprotection pathways for subsequent functionalization.
Protocol 5.1: Selective Deprotection of the Boc Group
Reagents:
-
Trifluoroacetic acid (TFA) in CH₂Cl₂ (typically 20-50% v/v) or 4M HCl in 1,4-dioxane.
Procedure:
-
Dissolve the fully protected substrate in CH₂Cl₂.
-
Add the TFA solution or HCl in dioxane and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess acid under reduced pressure. The resulting product will be the ammonium salt, which can be neutralized with a mild base for subsequent reactions.
Protocol 5.2: Selective Deprotection of the TBDMS Group
Reagents:
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF.
Procedure:
-
Dissolve the fully protected substrate in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the N-Boc protected phenol.
Conclusion
The orthogonal protection strategy detailed in these application notes, employing Boc for the amino group and TBDMS for the phenolic hydroxyl group, provides a reliable and versatile platform for the selective functionalization of this compound. The provided protocols are robust starting points that can be optimized for specific downstream applications. Careful consideration of the electronic and steric factors of this unique substrate is key to achieving high yields and selectivity in complex synthetic endeavors.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Google Patents. (2016). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
ResearchGate. (2008). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Retrieved from [Link]
-
ResearchGate. (2019). Scheme 5 (a) Boc-deprotection of a TFP ether followed by amide.... Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Chemik Co., Ltd. (n.d.). The Role of 2-Bromo-3-fluorophenol in Advanced Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
-
MDPI. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
-
SciSpace. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
ResearchGate. (2010). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-fluorophenol. Retrieved from [Link]
-
SlideShare. (2016). Protection for amino group and amino acid. Retrieved from [Link]
-
Indian Journal of Chemistry. (2004). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]
-
Semantic Scholar. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A simple, efficient and selective deprotection of aryl silyl ethers using sodium hydride. Retrieved from [Link]
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Application Note: A Guide to the Scale-Up Synthesis of N-Alkylated 2-Amino-4-bromo-3-fluorophenol Derivatives
Introduction and Strategic Overview
2-Amino-4-bromo-3-fluorophenol is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of amino, hydroxyl, bromo, and fluoro substituents offers multiple reaction handles for diversification. The electron-donating amino and hydroxyl groups activate the ring for certain transformations, while the halogen substituents provide key vectors for cross-coupling reactions.[1] This unique combination makes it a valuable precursor for creating novel molecular architectures.[1]
However, transitioning a synthesis that utilizes this intermediate from the laboratory bench to a pilot or manufacturing scale introduces significant challenges. These include managing reaction selectivity, ensuring thermal safety, controlling impurity profiles, and developing a robust and reproducible isolation procedure.
This application note provides a comprehensive framework for the scale-up of a representative reaction: the selective N-alkylation of this compound. We will delve into the causality behind critical process decisions, from initial lab-scale optimization to a detailed pilot-scale protocol, underpinned by a thorough safety and hazard analysis. The principles and methodologies described herein are designed to be adaptable for various N-alkylation and N-acylation reactions involving this and structurally similar intermediates.
Foundational Chemistry: Selective N-Alkylation
The primary challenge in the alkylation of aminophenols is achieving selectivity. Both the amino and phenolic hydroxyl groups are nucleophilic and can react with an alkylating agent. Generally, a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products can be expected.[2][3] However, selective N-alkylation is feasible by carefully controlling the reaction conditions.
The amino group is typically more nucleophilic than the hydroxyl group. By using a mild, non-hindered base, it is possible to deprotonate the phenolic proton to a minimal extent while the more nucleophilic amino group participates in the desired SN2 reaction with the alkyl halide. Common bases for this transformation include potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA).
For this guide, we will focus on the selective N-benzylation of this compound with benzyl bromide (BnBr) and potassium carbonate as the base—a common and industrially relevant transformation.
Phase 1: Laboratory-Scale Process Development
Before any scale-up is attempted, a robust and well-understood laboratory process is paramount. The goal of this phase is to define the critical process parameters (CPPs) that influence reaction performance and product quality.
Key Parameter Optimization
A systematic optimization should be conducted to establish the ideal conditions for selectivity and conversion.
| Parameter | Rationale and Experimental Considerations | Typical Range/Options |
| Solvent | The solvent must dissolve the starting material and base adequately. Its boiling point is critical for temperature control and its properties will dictate the work-up procedure. Polar aprotic solvents are often preferred. | Acetone, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), 2-Methyltetrahydrofuran (2-MeTHF) |
| Base | A non-nucleophilic base is required to neutralize the HBr formed during the reaction without competing in the alkylation. The base strength and solubility are key. | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N |
| Stoichiometry | The molar equivalents of the alkylating agent and base relative to the starting material directly impact conversion, yield, and the formation of over-alkylated impurities. | BnBr: 1.0-1.2 eq. Base: 1.5-2.5 eq. |
| Temperature | Reaction kinetics are temperature-dependent. Higher temperatures can increase reaction rate but may lead to decreased selectivity and the formation of degradation products. | 25°C (RT) to 80°C (reflux, solvent dependent) |
| Reaction Time | The reaction must be monitored to determine the point of optimal conversion without significant impurity generation. | 2 - 24 hours |
In-Process Control (IPC) and Monitoring
Reliable analytical methods are essential for tracking the reaction. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.
-
Method: Reverse-phase HPLC with UV detection.
-
Purpose: To monitor the disappearance of this compound and the formation of the N-benzylated product. It will also quantify key impurities, such as the O-alkylated, and N,N-dibenzylated species.
-
Sampling: Samples should be taken periodically (e.g., every 2 hours), quenched, and analyzed to generate a reaction profile.
Phase 2: Scale-Up Protocol and Engineering Considerations
This section outlines a detailed protocol for the N-benzylation of this compound on a 1 kg scale, suitable for a pilot plant setting.
Equipment and Materials
-
Reactor: 50 L glass-lined or stainless-steel reactor equipped with a multi-bladed agitator (e.g., retreat curve impeller), temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition Vessel: 10 L calibrated addition vessel for controlled reagent delivery.
-
Filtration/Drying: Nutsche filter-dryer or centrifuge and vacuum oven.
-
Materials:
-
This compound: 1.0 kg (4.81 mol)
-
Benzyl Bromide (BnBr): 0.91 kg (5.30 mol, 1.1 eq.)
-
Potassium Carbonate (K₂CO₃), milled: 1.66 kg (12.0 mol, 2.5 eq.)
-
Acetone: 20 L
-
Water, Purified: 30 L
-
Toluene: 15 L
-
Heptane: 10 L
-
Detailed Step-by-Step Protocol
Step 1: Reactor Charging and Inerting
-
Ensure the 50 L reactor is clean, dry, and leak-tested.
-
Inert the reactor by purging with nitrogen. Maintain a gentle nitrogen blanket throughout the process.
-
Charge the reactor with this compound (1.0 kg) and milled potassium carbonate (1.66 kg).
-
Charge Acetone (10 L) to the reactor.
-
Start agitation at a speed sufficient to suspend the solids (e.g., 100-150 RPM).
Step 2: Reagent Addition (Dose-Controlled)
-
In the addition vessel, prepare a solution of Benzyl Bromide (0.91 kg) in Acetone (2 L).
-
Heat the reactor contents to 40-45°C.
-
Begin the controlled addition of the benzyl bromide solution to the reactor over a period of 2-3 hours.
-
Causality: Slow, controlled addition is critical to manage the reaction exotherm. An exothermic reaction's heat generation scales with volume (radius³), while the reactor's cooling capacity scales with surface area (radius²). This mismatch makes thermal control a primary safety concern during scale-up.[4] A semi-batch process where a reactant is added slowly makes the reaction "dose-controlled," significantly reducing the risk of a thermal runaway.[4][5]
-
-
Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not exceed 50°C.
Step 3: Reaction and Monitoring
-
After the addition is complete, maintain the batch temperature at 45-50°C.
-
Monitor the reaction progress every 2 hours via HPLC until the starting material is <1.0% by area.
Step 4: Work-up and Phase Separation
-
Once the reaction is complete, cool the reactor contents to 20-25°C.
-
Add Purified Water (20 L) slowly to the reactor to dissolve inorganic salts.
-
Stop agitation and allow the layers to settle. The product will be in the organic phase.
-
Transfer the lower aqueous layer to waste.
-
Add Toluene (10 L) to the reactor and agitate for 15 minutes. This begins the solvent swap for crystallization.
-
Distill the reactor contents under atmospheric pressure to remove acetone and water (azeotropically with toluene). Monitor the vapor and pot temperature. The distillation is complete when the pot temperature reaches ~110°C.
Step 5: Crystallization and Isolation
-
Cool the toluene solution to 80°C.
-
Slowly add Heptane (10 L) as an anti-solvent over 1-2 hours to induce crystallization.
-
Once the addition is complete, cool the slurry slowly to 0-5°C over 4-6 hours.
-
Causality: A slow cooling profile is essential for controlling crystal growth over nucleation, leading to larger, more uniform crystals that are easier to filter and typically have higher purity.[6]
-
-
Hold the slurry at 0-5°C for at least 2 hours to maximize yield.
-
Transfer the slurry to the filter-dryer.
-
Wash the filter cake with a pre-chilled (0-5°C) mixture of Toluene/Heptane (1:1, 5 L).
-
Dry the product under vacuum at 50°C until the loss on drying (LOD) is <0.5%.
Experimental Workflow Diagram
Caption: Scale-up workflow for N-benzylation.
Process Safety and Hazard Analysis (PSHA)
A thorough PSHA must be conducted before any scale-up operation. The primary hazards are the thermal instability of reactants and the potential for a runaway exothermic reaction.
Material Hazard Data
| Substance | CAS No. | Key Hazards |
| This compound | N/A (Structure-based) | Assumed: Harmful if swallowed, causes skin/eye irritation. |
| Benzyl Bromide | 100-39-0 | Lachrymator, corrosive, toxic, carcinogen suspect. |
| Potassium Carbonate | 584-08-7 | Serious eye irritation. |
| Acetone | 67-64-1 | Highly flammable liquid and vapor. |
| Toluene | 108-88-3 | Flammable, reproductive toxicity, organ damage. |
Exotherm and Runaway Reaction Risk
The N-alkylation reaction is exothermic. A failure in the cooling system or an uncontrolled addition of the alkylating agent could lead to a rapid increase in temperature and pressure (thermal runaway).[7]
Mitigation Strategy:
-
Engineering Controls:
-
Controlled Addition: As detailed in the protocol, the semi-batch approach is the primary safety control.
-
Cooling Capacity: The reactor's cooling system must be rated to handle the maximum heat output of the reaction. This data should be obtained from reaction calorimetry studies during process development.
-
Emergency Relief: The reactor must be equipped with a properly sized rupture disc and vent line.
-
-
Procedural Controls:
-
Strict Temperature Limits: Alarms should be set if the temperature deviates from the set range.
-
Emergency Quench: A pre-defined emergency quench procedure (e.g., addition of a cold solvent or inhibitor) should be in place.
-
Hazard Assessment Logic
Caption: Logic diagram for thermal runaway hazard assessment.
Product Specification and Analytical Control
The final product must be analyzed to ensure it meets the required quality standards before being used in subsequent steps.
| Test | Method | Specification |
| Appearance | Visual | Off-white to light brown solid |
| Identity | ¹H NMR, MS | Conforms to structure |
| Assay | HPLC | ≥ 98.5% |
| Purity (Impurity Profile) | HPLC | Individual Impurity: ≤ 0.15% Total Impurities: ≤ 1.0% |
| Residual Solvents | GC-HS | Acetone: ≤ 5000 ppm Toluene: ≤ 890 ppm Heptane: ≤ 5000 ppm |
| Loss on Drying (LOD) | Gravimetric | ≤ 0.5% |
Conclusion
The scale-up of syntheses involving this compound requires a methodical approach that prioritizes safety and process control. By establishing a robust laboratory procedure, understanding the reaction's thermal profile, and implementing sound chemical engineering principles, the selective N-alkylation of this versatile intermediate can be successfully and safely scaled. The detailed protocol and safety analysis provided in this note serve as a foundational guide for developing scalable manufacturing processes for a wide range of valuable downstream products.
References
-
Selective alkylation of aminophenols. (2002). ResearchGate. Retrieved from [Link]
-
Variankaval, N., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7), 1682-1688. Available at: [Link]
-
Barton, J. A., & Nolan, P. F. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE. Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UWSpace. Retrieved from [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). PMC. Retrieved from [Link]
- Process for the mono-N-alkylation of aminophenols. (2020). Google Patents.
-
amines, aromatic 2002 | niosh. (n.d.). CDC. Retrieved from [Link]
-
O'Mahony, M., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 24(10), 2216-2228. Available at: [Link]
-
1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. Available at: [Link]
-
Herz, R. K. (n.d.). Chemical Reaction Engineering - Part 10 - thermal safety. Reactor Lab. Retrieved from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]
-
Liu, Y., et al. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 12(10), 1435. Available at: [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
-
Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved from [Link]
-
API Crystallization. (n.d.). Retrieved from [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. Retrieved from [Link]
-
Le, C. A., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(12), 7381-7391. Available at: [Link]
-
D'Orazio, G., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 121-134. Available at: [Link]
-
New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (n.d.). RSC Publishing. Retrieved from [Link]
-
van der Zwan, J., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4911-4918. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Sources
Application Note: The Strategic Role of 2-Amino-4-bromo-3-fluorophenol in the Synthesis of Novel Kinase Inhibitors
A Prophetic Application Note
Disclaimer: This application note presents a prospective and chemically plausible application of 2-Amino-4-bromo-3-fluorophenol in the synthesis of Active Pharmaceutical Ingredients (APIs). As of the date of publication, there is a notable absence of specific literature detailing the use of this particular molecule in established API syntheses. The proposed synthetic pathways and protocols are therefore hypothetical, constructed based on the known reactivity of structurally analogous compounds and established principles in medicinal chemistry. This document is intended for research and development professionals to illustrate the potential utility of this versatile building block.
Introduction: The Untapped Potential of a Multifunctional Scaffolding
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, kinase inhibitors have emerged as a pivotal class of therapeutics.[1][2] The synthesis of these often complex molecules relies on the strategic use of highly functionalized building blocks that allow for the precise and efficient construction of the final API. This compound is a trifunctional aromatic compound poised to be of significant interest to medicinal chemists. Its unique arrangement of an amino group, a bromine atom, and a fluorine atom on a phenol scaffold offers a rich platform for diverse chemical transformations.
While direct applications of this compound in API synthesis are not yet documented, the utility of its structural isomers and analogs is well-established. For instance, 4-Amino-3-fluorophenol is a key intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[3] This precedent underscores the value of the aminofluorophenol moiety in constructing biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups provide key points for pharmacophore elaboration.
This application note will explore the hypothetical, yet chemically sound, application of this compound as a central building block in the synthesis of a novel, prospective kinase inhibitor. We will delve into the strategic manipulation of its functional groups, providing a detailed synthetic protocol for a key transformation and illustrating the overall synthetic workflow.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. While experimental data for this specific molecule is scarce, we can infer its properties from closely related compounds.
| Property | Predicted/Inferred Value | Reference Analog |
| Molecular Formula | C₆H₅BrFNO | - |
| Molecular Weight | 206.01 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | 2-Amino-4-bromophenol |
| Melting Point | Inferred to be in the range of 130-140 °C | 2-Amino-4-bromophenol (133 °C) |
| Solubility | Likely soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, DMF) | General behavior of substituted phenols |
The reactivity of this compound is dictated by its three key functional groups:
-
Amino Group: A versatile nucleophile and a site for diazotization or amide bond formation. Its reactivity can be modulated by the electronic effects of the other substituents.
-
Bromo Group: An excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4][5]
-
Phenolic Hydroxyl Group: Can undergo O-alkylation or O-arylation to form ethers, or can be acylated to form esters. It also influences the electron density of the aromatic ring.
-
Fluoro Group: Exerts a strong electron-withdrawing inductive effect, influencing the regioselectivity of further aromatic substitutions and potentially enhancing the metabolic stability of the final API.
Hypothetical Application: Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor
To illustrate the potential of this compound, we propose a hypothetical synthesis of "GeminiKinib," a novel kinase inhibitor targeting a hypothetical protein kinase. The core of GeminiKinib is a substituted aminopyrimidine scaffold, a common motif in kinase inhibitors.[6]
The overall synthetic strategy is depicted below:
Caption: Hypothetical synthetic pathway for "GeminiKinib".
In this proposed synthesis, this compound serves as the foundational building block, with each of its functional groups playing a distinct and crucial role in a sequential manner.
Detailed Experimental Protocols (Prophetic)
The following protocols are prophetic and based on established methodologies for similar transformations. They should be optimized for the specific substrate.
Step 1: N-Arylation with 2,4-Dichloropyrimidine
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of this compound selectively displaces one of the chlorine atoms of 2,4-dichloropyrimidine.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in n-butanol (10 mL/mmol), add 2,4-dichloropyrimidine (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water (20 mL/mmol) and extract with ethyl acetate (3 x 20 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1.
Causality of Experimental Choices:
-
Solvent (n-Butanol): Its high boiling point is suitable for driving the SNAr reaction, which often requires elevated temperatures.
-
Base (Potassium Carbonate): A mild inorganic base sufficient to neutralize the HCl generated during the reaction without promoting side reactions.
-
Stoichiometry: A slight excess of the dichloropyrimidine is used to ensure complete consumption of the starting phenol.
Step 2: Suzuki-Miyaura Cross-Coupling
This key step introduces the pyridine moiety via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the bromine position of Intermediate 1.[4][5]
Protocol:
-
To a degassed solution of Intermediate 1 (1.0 eq) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water (8 mL/mmol), add (4-pyridyl)boronic acid (1.5 eq) and sodium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product, GeminiKinib.
Causality of Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): A robust and commonly used palladium catalyst for Suzuki-Miyaura couplings.
-
Solvent System (DME/Water): A biphasic system that effectively dissolves both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid.
-
Base (Sodium Carbonate): A standard base for Suzuki-Miyaura reactions, crucial for the transmetalation step.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Data Presentation
Table 1: Summary of Reagents for GeminiKinib Synthesis
| Step | Starting Material | Reagent(s) | Product |
| 1 | This compound | 2,4-Dichloropyrimidine, K₂CO₃ | Intermediate 1 |
| 2 | Intermediate 1 | (4-Pyridyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ | GeminiKinib |
Visualization of the Proposed Workflow
Caption: Detailed experimental workflow for the synthesis of GeminiKinib.
Conclusion and Future Outlook
While the direct application of this compound in API synthesis remains to be explored and documented, its structural features strongly suggest its potential as a valuable and versatile building block. The prophetic synthesis of "GeminiKinib" outlined in this note demonstrates a logical and chemically sound approach to leveraging its unique functionality. The strategic and sequential manipulation of its amino, bromo, and hydroxyl groups, guided by established synthetic methodologies, opens a pathway to novel and complex molecular architectures, particularly in the pursuit of new kinase inhibitors.
It is our hope that this prospective application note will stimulate further investigation into the chemistry of this compound, ultimately leading to its adoption in the synthesis of next-generation therapeutics.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Amino-4-bromo-3-fluorophenol: A Technical Support Guide
Introduction: 2-Amino-4-bromo-3-fluorophenol is a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, is often plagued by challenges related to regioselectivity and the formation of closely related impurities. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and answering frequently asked questions encountered during the synthesis of this valuable compound. Our focus is on providing practical, experience-driven insights to enhance yield, purity, and overall success in your synthetic endeavors.
Part 1: Troubleshooting Guide
This section is designed to address specific experimental issues in a user-friendly question-and-answer format, offering detailed causal explanations and actionable solutions.
Problem: My final product is a mixture of isomers that are difficult to separate.
Answer:
The co-formation of isomers is the most prevalent issue in the synthesis of this compound, stemming from the complex directing effects of the substituents on the aromatic ring. Both the hydroxyl (-OH) and amino (-NH2) groups are activating and ortho-, para-directing, while the fluorine (-F) atom is deactivating but also ortho-, para-directing. This can lead to a mixture of brominated products.
Common Isomeric Impurities:
-
2-Amino-6-bromo-4-fluorophenol: Arises from bromination at the other ortho position to the hydroxyl group.
-
4-Amino-2-bromo-5-fluorophenol: Results from bromination guided by the amino and fluoro groups.
Causality and Strategic Solutions:
The key to minimizing isomeric impurities lies in controlling the electrophilic aromatic substitution (bromination) step. The reactivity of the aromatic ring is high, which can lead to poor regioselectivity.[1]
Experimental Protocol for Enhancing Regioselectivity:
-
Protecting Group Strategy: Temporarily protecting the highly activating amino or hydroxyl group can simplify the directing effects. Acetylation of the amino group to form an acetamide is a common strategy. The bulkier acetamido group can sterically hinder bromination at the adjacent position and its reduced activating effect allows for more controlled bromination.
-
Solvent and Temperature Control: The choice of solvent can influence the reaction's selectivity. Less polar solvents may be preferable. Running the reaction at lower temperatures can also enhance selectivity by favoring the product of the slower, more selective reaction pathway.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, reducing the likelihood of over-bromination and side reactions.[1]
Workflow for Isomer Resolution:
Sources
Navigating Regioselectivity: A Technical Support Guide for Reactions with 2-Amino-4-bromo-3-fluorophenol
Welcome to the technical support center for 2-Amino-4-bromo-3-fluorophenol. This versatile building block, rich in functionality, offers a gateway to a diverse array of complex molecules crucial for pharmaceutical and materials science research. However, its polysubstituted nature presents unique challenges in controlling the regioselectivity of subsequent reactions. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to anticipate and troubleshoot regiochemical outcomes in your experiments. We will delve into the electronic and steric factors governing its reactivity and provide actionable strategies to steer your reactions toward the desired isomers.
Understanding the Reactivity Landscape of this compound
The regioselectivity of reactions involving this compound is a nuanced interplay of the directing effects of its four substituents. A thorough understanding of these effects is paramount for predicting and controlling reaction outcomes.
The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance.[1] Conversely, the fluorine (-F) and bromine (-Br) atoms are deactivating, ortho, para-directing groups. While they withdraw electron density inductively, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[2]
In a competitive scenario, the strongly activating hydroxyl and amino groups will predominantly govern the position of electrophilic attack. However, the interplay of all four substituents, along with steric hindrance, will ultimately determine the product distribution.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Electrophilic Aromatic Substitution (EAS)
Question 1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer:
This is a common challenge due to the presence of multiple activating and directing groups. The positions ortho and para to the powerful -OH and -NH₂ groups are the most nucleophilic. Let's analyze the potential sites for electrophilic attack:
-
C5: para to the amino group and ortho to the hydroxyl group. This position is highly activated.
-
C6: ortho to the amino group. This position is also activated but may be sterically hindered by the adjacent amino and fluoro groups.
Troubleshooting Strategies:
-
Protecting Groups: The most effective strategy to simplify the reactivity landscape is the use of protecting groups for the highly activating amino and hydroxyl functionalities.[3] By temporarily masking these groups, you can fundamentally alter the directing effects within the molecule. An orthogonal protecting group strategy allows for the selective removal of one group in the presence of another, offering precise control over the reaction sequence.[3][4]
-
Protect the Amino Group: The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide.[5] This diminishes its activating effect and directs electrophiles primarily under the influence of the hydroxyl group.
-
Protect the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS). This modification will leave the amino group as the primary director of the reaction.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DMF).
-
Lewis Acid: In Friedel-Crafts reactions, the choice and amount of Lewis acid can significantly impact regioselectivity.[6] Weaker Lewis acids may offer better control.
-
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Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Palladium-Catalyzed Cross-Coupling Reactions
Question 2: I am performing a Suzuki-Miyaura coupling at the C4-Br position, but I am observing low yields and side products. What could be the issue?
Answer:
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[7][8] However, the electron-rich nature of this compound and the presence of nucleophilic -NH₂ and -OH groups can lead to challenges.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for successful coupling with electron-rich aryl bromides.
-
Catalysts: Pre-formed catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) are commonly used.[7]
-
Ligands: Electron-rich, bulky phosphine ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective for coupling with electron-rich aryl halides.[7]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.
-
-
Protecting Groups: The free amino and hydroxyl groups can potentially interfere with the catalytic cycle. Protecting these groups can lead to cleaner reactions and improved yields.[5]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | Effective for electron-rich aryl bromides. |
| Ligand | PPh₃, P(t-Bu)₃, or SPhos | Bulky, electron-rich ligands promote oxidative addition. |
| Base | K₂CO₃ or K₃PO₄ | A range of bases should be screened for optimal results. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Biphasic solvent systems are common. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required. |
Question 3: My Buchwald-Hartwig amination at the C4-Br position is sluggish and gives low conversion. How can I improve this reaction?
Answer:
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[9] Similar to the Suzuki coupling, the success of this reaction with this compound is highly dependent on the reaction parameters.
Troubleshooting Strategies:
-
Ligand Choice: The ligand is arguably the most important factor in a successful Buchwald-Hartwig amination.
-
For electron-rich aryl bromides, biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often the ligands of choice.[10]
-
-
Base: Strong, non-nucleophilic bases are typically required.
-
Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
-
Protecting Groups: Protecting the -NH₂ and -OH groups can prevent side reactions and improve the efficiency of the desired C-N bond formation.
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Caption: General workflow for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely site for electrophilic attack on unprotected this compound?
The C5 position is the most probable site for electrophilic substitution. It is para to the strongly activating amino group and ortho to the strongly activating hydroxyl group, making it the most electron-rich position on the ring.
Q2: Can I achieve regioselectivity without using protecting groups?
While challenging, it may be possible to achieve some degree of regioselectivity by carefully controlling the reaction conditions. For instance, in Friedel-Crafts acylation, using a milder Lewis acid and lower temperatures might favor substitution at the most activated position (C5) over other sites. However, for achieving high selectivity, a protecting group strategy is highly recommended.[4]
Q3: Is directed ortho-metalation (DoM) a viable strategy for functionalizing this molecule?
Directed ortho-metalation could be a powerful technique for regioselective functionalization.[11] The hydroxyl and amino groups, after appropriate modification (e.g., protection of the hydroxyl as a carbamate or the amino group as a pivalamide), can act as directed metalation groups (DMGs). This would allow for deprotonation and subsequent reaction with an electrophile at the position ortho to the DMG. For example, protecting the hydroxyl group and then forming a directing group on the amine could facilitate metalation at the C3 position, which is occupied by fluorine in the parent molecule.
Q4: I am considering a nucleophilic aromatic substitution (SNAr) reaction. Which halogen is more likely to be displaced?
In nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile on the aromatic ring.[12] The reaction is favored by electron-withdrawing groups ortho or para to the leaving group. Given the substitution pattern of this compound, an SNAr reaction is generally not a favored pathway due to the presence of electron-donating amino and hydroxyl groups. If forced under harsh conditions, the relative reactivity of the halogens as leaving groups in SNAr is generally F > Cl > Br > I, because the more electronegative halogen better stabilizes the intermediate Meisenheimer complex.[12]
Q5: For the synthesis of a benzoxazole derivative, will the reaction with a one-carbon electrophile be regioselective?
The synthesis of benzoxazoles from 2-aminophenols typically involves condensation with a carbonyl compound or its equivalent, followed by cyclization.[5] In the case of this compound, the amino and hydroxyl groups are adjacent, providing the necessary framework for benzoxazole formation. The reaction should be highly regioselective for the formation of the oxazole ring involving the C1-OH and C2-NH₂ positions.
Experimental Protocols
Representative Protocol for N-Boc Protection of this compound
This protocol provides a general method for the protection of the amino group, which can be a crucial first step in a multi-step synthesis to control regioselectivity.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.
General Procedure for Suzuki-Miyaura Coupling of a Protected this compound Derivative
This procedure outlines a typical setup for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for a specific substrate.[12]
-
To a reaction vessel, add the protected this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired coupled product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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YouTube. (2022). predicting regioselectivity in EAS reactions. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations. Chemical Reviews, 90(6), 879–933. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
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RegioSQM. [Link]
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ResearchGate. Selective alkylation of aminophenols. [Link]
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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National Institutes of Health. (2019). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. [Link]
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Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
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National Institutes of Health. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]
-
ResearchGate. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
ACS Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Arkivoc. (2010). Selective alkylation of aminophenols. [Link]
-
Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. [Link]
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Royal Society of Chemistry. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
PubMed. (2019). Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
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- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with 2-Amino-4-bromo-3-fluorophenol and Analogues
Welcome to the technical support center for catalytic reactions involving 2-Amino-4-bromo-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The unique trifunctional nature of this substrate—possessing an amine, a hydroxyl group, and a halogen—presents specific challenges that can lead to catalyst deactivation and compromised reaction yields.
This document provides in-depth, field-proven insights into why your catalyst may be failing and offers structured, actionable troubleshooting strategies. Our approach is built on explaining the causal mechanisms behind experimental outcomes to empower you to design robust and reproducible synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is stalling after 30-40% conversion. What is the likely cause?
A: Reaction stalling is a classic symptom of catalyst deactivation, where the active Pd(0) species is progressively removed from the catalytic cycle. With a substrate like this compound, the primary suspect is product inhibition or substrate chelation . The aminophenol moiety, either on the starting material or the biaryl product, can act as a bidentate ligand, strongly coordinating to the palladium center. This coordination can form a stable, off-cycle complex that is reluctant to re-enter the catalytic cycle, effectively sequestering the active catalyst.[1] Modification of the palladium source and the use of specialized ligands can help overcome this issue.[1]
Q2: What are the primary chemical deactivation pathways for my palladium catalyst in this context?
A: There are three main deactivation mechanisms to consider:
-
Catalyst Poisoning: This occurs when impurities in your reagents or solvents irreversibly bind to the active sites of the catalyst.[2] Common poisons include sulfur (from reagents like thiols or residual sulfates), and even excess halide ions, which can form unreactive bridged palladium dimers.[2][3][4]
-
Ligand Degradation: Phosphine ligands, especially electron-rich and sterically bulky ones essential for these reactions, can be susceptible to oxidation (if the inert atmosphere is not rigorous) or P-C bond cleavage at elevated temperatures.
-
Formation of Palladium Black (Agglomeration): The active, ligand-stabilized Pd(0) species can aggregate into larger, insoluble palladium nanoparticles, commonly known as palladium black.[5] This process is often irreversible and removes the catalyst from the solution phase, halting the reaction. It is frequently caused by an insufficient ligand-to-metal ratio or high reaction temperatures.
Q3: How exactly do the amino and hydroxyl groups on the substrate interfere with the catalytic cycle?
A: Both the -NH2 and -OH groups are Lewis basic and can coordinate to the electron-deficient palladium center. This can interfere with several key steps of the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Inhibition of Oxidative Addition: The substrate itself can coordinate to the Pd(0) center, potentially hindering the crucial first step where the catalyst inserts into the C-Br bond.[1]
-
Formation of Off-Cycle Complexes: After oxidative addition, the aminophenol moiety on the new Pd(II) complex can chelate to the metal. This can stabilize the intermediate, slowing down or preventing subsequent steps like transmetalation or reductive elimination.
-
Base-Mediated Decomposition: The phenol group is acidic and, in the presence of a strong base, forms a phenoxide. This highly nucleophilic species can sometimes participate in unwanted side reactions or alter the electronic properties of the catalyst complex in an unfavorable way.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose the problem based on your experimental observations and implement targeted solutions.
Symptom 1: Reaction Fails to Initiate (No Conversion)
If you observe no product formation after a reasonable time, the catalyst was likely inactive from the start.
-
Causality: Many common palladium sources, such as Pd(OAc)2, are Pd(II) precursors and must be reduced in situ to the active Pd(0) state to enter the catalytic cycle.[4][9][10] This reduction is often performed by a phosphine ligand, an amine, or the solvent itself. If this step fails, no catalysis can occur.
-
Solution Protocol:
-
Use a Pd(0) Source: Switch to a pre-catalyst like [Pd(PPh3)4] or Pd2(dba)3, which does not require an activation step. Note that these can be air-sensitive.
-
Pre-activation: Consider a pre-stirring step of the Pd(II) source, ligand, and base in the solvent at reaction temperature for 15-30 minutes before adding the aryl bromide substrate. This can facilitate the formation of the active Pd(0) species.
-
-
Causality: Impurities, even at ppm levels, can act as potent catalyst poisons.[2][11] Sulfur compounds are notorious for irreversibly binding to palladium.[3] Water can interfere with bases and promote unwanted hydrolysis of boronic esters in Suzuki couplings.
-
Solution Protocol:
-
Substrate Purification: Recrystallize or run a silica plug on your this compound.
-
Solvent Purity: Use anhydrous, degassed solvents. Purchase high-purity solvents or distill/dry them over appropriate drying agents.
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes.[12]
-
Symptom 2: Reaction Starts but Stalls or Gives Low Final Conversion
This indicates that the catalyst is initially active but is being progressively deactivated during the reaction.
-
Causality: The aminophenol functionality can chelate the palladium center, forming stable off-cycle complexes that disrupt catalysis.[1] This is a common issue with substrates containing multiple coordinating heteroatoms. The choice of ligand is critical to mitigate this effect.[13]
-
Solution & Ligand Selection:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh3 may not be sufficient. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to be sterically demanding.[14] This bulkiness promotes faster reductive elimination and destabilizes the binding of inhibitory substrates/products, keeping the catalyst in the active cycle.[6]
-
| Ligand Type | Example | Key Feature | Suitability for Aminophenol Substrates |
| Simple Monodentate | PPh3, P(t-Bu)3 | Basic, widely available | Often insufficient; can lead to Pd black formation. |
| Bidentate | dppf, Xantphos | Forms stable chelate with Pd | Can be too rigid, may slow reductive elimination. |
| Bulky Biarylphosphine | SPhos, RuPhos, BrettPhos | Sterically demanding, electron-rich | Highly Recommended. Promotes fast catalysis and resists product inhibition. |
| N-Heterocyclic Carbene | IPr, SIMes | Strong σ-donors, thermally stable | Excellent alternative, particularly for challenging couplings. |
-
Causality: If the phosphine ligand dissociates from the Pd(0) center, these coordinatively unsaturated species can rapidly aggregate into inactive palladium metal.[5] This is often exacerbated by high temperatures, high concentrations, or an insufficient ligand-to-metal ratio.
-
Solution Protocol:
-
Increase Ligand-to-Metal Ratio: Instead of a 1:1 or 2:1 L:Pd ratio, try 3:1 or 4:1. The excess ligand helps keep the palladium solvated and prevents aggregation.[14] However, be aware that a large excess can sometimes inhibit the reaction by stabilizing unreactive complexes.[14]
-
Lower Reaction Temperature: High temperatures accelerate both the desired reaction and deactivation pathways. Determine the lowest effective temperature for your system.
-
Control Concentration: Run the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M) to reduce the rate of bimolecular catalyst decomposition.
-
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices to minimize deactivation.
-
Glovebox Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the boronic acid or ester (1.2 eq.), this compound (1.0 eq.), and a finely ground, anhydrous base (e.g., K3PO4 or Cs2CO3, 2.5 eq.).
-
Catalyst Preparation: In a separate vial inside the glovebox, add the palladium precursor (e.g., Pd2(dba)3, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).
-
Solvent Addition: Add 5 mL of rigorously degassed solvent (e.g., 1,4-dioxane or toluene) to the Schlenk flask containing the substrates and base.
-
Catalyst Addition: Add the solid catalyst/ligand mixture to the Schlenk flask.
-
Reaction Execution: Seal the flask, remove it from the glovebox, and place it under a positive pressure of Argon. Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small, quenched aliquots.
Protocol 2: Small-Scale Reaction for Catalyst/Ligand Screening
Use this method to efficiently test multiple conditions in parallel.
-
Stock Solution Preparation: Prepare a stock solution of this compound and the coupling partner in the chosen degassed solvent.
-
Array Setup: In a glovebox, arrange an array of small reaction vials (e.g., 2 mL HPLC vials) with micro stir bars.
-
Dispensing Reagents: To each vial, add the appropriate base. Then, using a pipette, add a precise volume of the substrate stock solution.
-
Catalyst Addition: Add the different palladium/ligand combinations to their respective vials. It is often easiest to add these as solids for accuracy.
-
Sealing and Reaction: Crimp-seal the vials, remove the array from the glovebox, and place it in a heating block designed for vial arrays.
-
Analysis: After the designated reaction time, cool the array, quench the reactions, and analyze the conversion/yield for each condition using LC-MS or GC-MS with an internal standard.
References
-
Boruń, A. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(14), 4338. [Link]
-
Valente, C., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14). [Link]
-
Guisnet, M. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. Chemistry of Materials, 34(20), 8966-8976. [Link]
-
Hartwig, J. F., et al. (2020). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 85(15), 9674–9684. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Charette, A. B., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science, 6(7), 4174-4178. [Link]
-
Kumar, A., et al. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. [Link]
-
Acta Scientific Pharmaceutical Sciences. (2024). Challenges in Zeolite-Supported Metal Catalysis. Acta Scientific. [Link]
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Colacot, T. J. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 45(6), 833-845. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Frontiers. (n.d.). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers in Nanotechnology. [Link]
-
Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923-934. [Link]
-
Synple Chem. (n.d.). Application Note - Suzuki-Miyaura Cross-Coupling. Scribd. [Link]
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Schranck, J., & Tlili, A. (2017). Transition Metal Catalyzed Monoarylation of Ammonia. Request PDF. [Link]
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Ritacco, H., et al. (2023). Formation of palladium nanoparticles by the polyol method: influence of alkaline conditions. Anales AFA, 33(4), 103-111. [Link]
-
Dandela, R., et al. (2023). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry, 21(38), 7695-7716. [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Charette, A. B., et al. (2015). ChemInform Abstract: Palladium-Catalyzed Reductive Coupling of Phenols with Anilines and Amines: Efficient Conversion of Phenolic Lignin Model Monomers and Analogues to Cyclohexylamines. Request PDF. [Link]
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O'Brien, A. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1737-1744. [Link]
-
Bugaev, A. L., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2918-2927. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
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Camp, C., et al. (2013). Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. Molecules, 18(9), 11096-11116. [Link]
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Li, C., et al. (2019). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Chemical Science, 10(20), 5347-5351. [Link]
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DeRita, L., et al. (2017). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Journal of the American Chemical Society, 139(40), 14150-14159. [Link]
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OUCI. (n.d.). Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications. OUCI. [Link]
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O'Malley, S. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmaceutical industry. OAText. [Link]
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Foubelo, F., & Yus, M. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4529. [Link]
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Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-4-bromo-3-fluorophenol
Welcome to the Technical Support Center for 2-Amino-4-bromo-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile, yet nuanced, chemical intermediate. Here, we will explore the critical role of solvent selection in dictating the reactivity of this compound, drawing upon established principles of physical organic chemistry and data from analogous systems to provide actionable insights for your research.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how do solvents influence their reactivity?
A1: this compound possesses several reactive sites: the nucleophilic amino (-NH₂) and hydroxyl (-OH) groups, and the aromatic ring which can undergo substitution at the bromine and fluorine positions, or electrophilic attack at positions activated by the amino and hydroxyl groups. The reactivity of these sites is profoundly influenced by the solvent.
-
Nucleophilicity of the Amino and Hydroxyl Groups: In polar protic solvents (e.g., water, ethanol, methanol), the nucleophilicity of the amino and hydroxyl groups is dampened due to hydrogen bonding with the solvent molecules. This "caging" effect stabilizes the lone pairs of electrons, making them less available for reaction.[1] Conversely, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds with these groups, leaving them more "naked" and thus more nucleophilic.[2][3] Non-polar solvents (e.g., toluene, hexane) are generally poor choices for reactions involving polar starting materials like aminophenols due to low solubility.[4]
-
Leaving Group Ability of Bromine and Fluorine: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order of halogens is typically F > Cl > Br > I, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electron-withdrawing halogen.[5] However, the overall reaction rate is also dependent on the stability of the intermediate (Meisenheimer complex) and the leaving group ability. Solvent polarity plays a crucial role here. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, enhancing the nucleophile's reactivity, without strongly solvating the anionic nucleophile itself.
-
Electrophilic Aromatic Substitution: While the amino and hydroxyl groups are strongly activating and ortho-, para-directing, the bromine and fluorine atoms are deactivating.[6] The overall electron density of the ring is reduced, making electrophilic substitution challenging. Solvent choice here would depend on the specific electrophile and reaction conditions, but generally, a solvent that can facilitate the generation of the electrophile and solubilize the substrate would be required.
Q2: I am planning a condensation reaction to form a benzoxazole. What is the best solvent choice?
A2: The synthesis of benzoxazoles from o-aminophenols is a common and powerful transformation.[7][8] The choice of solvent is critical for achieving high yields and purity.
-
High-Boiling Aprotic Solvents: Solvents like toluene, xylene, or DMF are often used, particularly when the reaction is carried out at elevated temperatures to drive off water, which is a byproduct of the cyclization.[9]
-
Acidic Media as Solvents: In some cases, the reaction can be performed in acidic media like polyphosphoric acid (PPA), which acts as both the solvent and a dehydrating agent to facilitate the cyclization.[8]
-
Solvent-Free Conditions: For some greener chemistry approaches, these reactions can be run under solvent-free conditions, often with microwave irradiation to provide the necessary energy for the reaction to proceed.[9]
-
Protic Solvents: While less common for the cyclization step due to potential side reactions and the need for water removal, protic solvents like ethanol can sometimes be used, especially in the initial step of forming an intermediate with the coupling partner.[10]
Q3: For a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) at the bromine position, what solvent system should I start with?
A3: Palladium-catalyzed cross-coupling reactions are highly sensitive to the choice of solvent, which can influence catalyst stability, reactivity, and even selectivity.[11][12] For a Suzuki-Miyaura coupling with this compound, a polar aprotic solvent or a mixture including a polar aprotic solvent is generally a good starting point.
-
Common Solvent Systems: Mixtures of toluene, dioxane, or THF with water are frequently employed.[13][14] The aqueous phase is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the catalytic cycle.
-
Role of Polarity: The polarity of the solvent can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. More polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[12][13]
-
Degassing: It is crucial to use degassed solvents to prevent oxidation and deactivation of the palladium catalyst.
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Benzoxazole Synthesis
| Probable Cause | Recommended Solution(s) |
| Incomplete Dehydration | If using a conventional heating method in a solvent like toluene, ensure you are using a Dean-Stark apparatus to effectively remove water. For reactions in DMF or DMSO, ensure the temperature is high enough to drive off water. Consider using a dehydrating agent. |
| Poor Nucleophilicity of the Amino/Hydroxyl Group | If the reaction is sluggish, consider switching to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the starting material. |
| Decomposition of Starting Material | Aminophenols can be sensitive to oxidation, especially at high temperatures. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Acidity | The cyclization step can be acid or base-catalyzed. Depending on the coupling partner, you may need to add a catalytic amount of acid (e.g., p-toluenesulfonic acid) or a base to facilitate the reaction. |
Problem 2: Side Reactions or Impurities in a Suzuki-Miyaura Cross-Coupling
| Probable Cause | Recommended Solution(s) |
| Hydrodehalogenation (Loss of Bromine) | This is a common side reaction. It can be minimized by using a weaker base (e.g., K₃PO₄ instead of stronger bases), ensuring a strictly inert atmosphere, and potentially lowering the reaction temperature. |
| Homocoupling of the Boronic Acid | This is often caused by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Reaction at the Phenolic -OH Group | The hydroxyl group can sometimes interfere with the catalytic cycle. It may be necessary to protect the hydroxyl group (e.g., as a methyl or benzyl ether) before performing the cross-coupling reaction. |
| Poor Solubility of Reagents | Ensure that all components of the reaction, including the base, are at least partially soluble in the chosen solvent system. A mixture of a polar aprotic solvent and water is often effective. |
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis via Condensation with a Carboxylic Acid
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Solvent Addition: Add a suitable high-boiling solvent such as toluene or xylene. For reactions that are sluggish, polyphosphoric acid (PPA) can be used as both the solvent and catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux. If using toluene or xylene, use a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: General Solvent Properties and Their Influence on Reactivity
| Solvent Class | Examples | Dielectric Constant (Approx.) | Key Characteristics | Effect on this compound Reactivity |
| Polar Protic | Water, Ethanol, Methanol | High (>15) | Capable of hydrogen bonding; solvates both cations and anions well.[2][15] | Decreases nucleophilicity of -NH₂ and -OH groups. Can stabilize charged intermediates in SN1-type reactions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (>15) | Not capable of donating hydrogen bonds; solvates cations well, leaving anions more reactive.[2][15] | Enhances nucleophilicity of -NH₂ and -OH groups. Generally good for SNAr and many Pd-catalyzed reactions. |
| Non-Polar | Toluene, Hexane, Dioxane | Low (<15) | Low polarity; does not effectively solvate charged species. | Limited utility due to poor solubility of the polar starting material. Often used in mixtures for cross-coupling reactions. |
Visualizations
Caption: Solvent effect on the nucleophilicity of amino and hydroxyl groups.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. [Link]
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MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
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ResearchGate. (2002). Comparative study of the solvent effect on the spectral properties of aminopolyenic molecules with different acceptor substituents. [Link]
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Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Royal Society of Chemistry. (1991). Reaction of 3-phenylglycidic esters. Part 2. Stereo- and regio-selectivity in the oxirane ring opening of methyl trans-3-(4-methoxyphenyl)glycidate with various thiophenols and the effects of solvent and temperature. [Link]
- Google Patents. (2009). CN101519357A - Method for preparing 3-amino-4-fluorophenol.
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American Institute of Chemists. (2009). Computational studies on the ir & nmr spectra of 2-aminophenol. [Link]
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Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]
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ResearchGate. (2010). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
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ResearchGate. (2015). Synthesis of substituted benzoxazole derivatives starting from.... [Link]
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PubMed Central. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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Chemistry Steps. (2023). Polar Protic and Polar Aprotic Solvents. [Link]
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ResearchGate. (2018). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. [Link]
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PubMed. (1998). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. [Link]
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PubMed. (2010). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]
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MDPI. (2023). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. [Link]
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Scilit. (2010). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. [Link]
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OSTI.GOV. (2020). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]
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YouTube. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. [Link]
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Patsnap. (2009). Method for preparing 3-amino-4-fluorophenol. [Link]
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MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
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NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Reddit. (2018). Nucleophilicity (Protic vs. Aprotic solvents). [Link]
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ResearchGate. (2020). Nucleophilic Aromatic Substitution. [Link]
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University of Windsor. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
- Google Patents. (2020).
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Journal of the Chemical Society A. (1968). Spectroscopic studies of inorganic fluoro-complexes. Part III. Fluorine-19 nuclear magnetic resonance studies of silicon(IV), germanium(IV), and titanium(IV) fluoro-complexes. [Link]
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temperature optimization for reactions involving 2-Amino-4-bromo-3-fluorophenol
A Senior Application Scientist's Guide to Temperature Optimization in Synthetic Reactions
Welcome to the technical support center for 2-Amino-4-bromo-3-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Temperature is arguably the most critical, yet sometimes overlooked, parameter in controlling the outcome of reactions involving this trifunctional aromatic compound. This document provides a structured, in-depth guide to mastering temperature control for optimal yield, purity, and reproducibility.
Part 1: Foundational Principles - Understanding Thermal Sensitivity
This section addresses the fundamental reasons why temperature control is paramount when working with this compound.
Q1: Why is this compound so sensitive to reaction temperature?
A1: The thermal sensitivity of this compound stems from the complex interplay of its three key functional groups on the aromatic ring: an amine (-NH₂), a hydroxyl (-OH), and a bromine (-Br), further influenced by a fluorine (-F) atom.
-
Multiple Reactive Sites: You are dealing with a molecule that can act as a nucleophile (at the amine), a phenol (which can be deprotonated to a more potent nucleophile), and a substrate for cross-coupling (at the C-Br bond). These different reactive pathways often have different activation energies, making temperature a key tool for selecting the desired pathway.
-
Electronic Effects: The -NH₂ and -OH groups are strong activating, ortho-, para-directors for electrophilic aromatic substitution.[1] Conversely, the -F and -Br are deactivating, ortho-, para-directors.[1] This electronic push-pull system can lead to complex regioselectivity challenges, which are often temperature-dependent.[2]
-
Oxidative Instability: Phenols, especially aminophenols, are susceptible to oxidation, which can be accelerated at higher temperatures. This leads to the formation of colored quinone-type impurities and overall decomposition of the material.[3]
-
Potential for Side Reactions: Elevated temperatures can promote undesirable side reactions such as hydrodebromination (loss of the bromine atom), polymerization, or other forms of thermal decomposition.[3]
Q2: What are "kinetic" versus "thermodynamic" products, and how does temperature influence their formation in my reaction?
A2: This is a critical concept for controlling selectivity. In many reactions, there are multiple possible products, each formed via a different reaction pathway with its own energy profile.[4]
-
The Kinetic Product is the one that forms the fastest because its reaction pathway has the lowest activation energy (Ea). It is favored at lower temperatures and shorter reaction times.[5][6]
-
The Thermodynamic Product is the most stable product (lowest Gibbs free energy). If the reaction is reversible, allowing equilibrium to be reached, this product will be favored. This is typically achieved at higher temperatures and longer reaction times, which provide enough energy to overcome the activation barriers of both the forward and reverse reactions.[4][5]
For this compound, you might face a scenario where a desired regioisomer is the thermodynamic product, but an undesired isomer is the kinetic product. By carefully controlling the temperature, you can steer the reaction to favor one over the other.
Part 2: Troubleshooting Guide - A Problem/Solution Approach
This section is formatted to address specific issues you may encounter during your experiments.
Q3: My reaction yield is very low or zero. How can I troubleshoot this using temperature?
A3: Low yield is a common problem that can often be traced back to suboptimal temperature settings.
| Probable Cause | Recommended Temperature-Based Solution |
| Insufficient Energy | The reaction temperature may be too low to overcome the activation energy. Incrementally increase the temperature in 5-10 °C steps. Monitor reaction progress closely by TLC or LC-MS to find the minimum temperature required for product formation. |
| Thermal Decomposition | The reaction temperature is too high, causing the starting material or product to decompose.[3] This is often indicated by the reaction mixture turning dark brown or black. Immediately attempt the reaction at a significantly lower temperature (e.g., reduce by 20-30 °C) and allow it to run for a longer period. |
| Side Reaction Dominance | An undesired side reaction (e.g., hydrodebromination) may be kinetically favored at your current temperature. Try lowering the temperature to see if the desired, perhaps more thermodynamically stable, product can be formed preferentially. |
Q4: I'm getting a mixture of products/isomers. How can temperature improve the selectivity of my reaction?
A4: Poor selectivity is a classic case where leveraging kinetic vs. thermodynamic control is essential.
-
Perform a Temperature Screen: Run the reaction at a range of temperatures (e.g., Room Temp, 40°C, 60°C, 80°C) in parallel.
-
Analyze Product Ratios: Carefully analyze the product ratio for each temperature.
-
If the desired product is favored at lower temperatures , it is likely the kinetic product . Optimize by finding the lowest temperature that gives a reasonable reaction rate.[5]
-
If the desired product is favored at higher temperatures , it is likely the thermodynamic product . Optimize by finding a temperature that allows the reaction to reach equilibrium without causing significant decomposition.[5]
-
Q5: My reaction mixture is turning dark, suggesting decomposition. What's the first step?
A5: A dark color change is a strong indicator of decomposition, often due to oxidation or thermal degradation.
-
Immediate Action: Lower the reaction temperature. If refluxing, try running the reaction at a fixed temperature well below the solvent's boiling point.
-
Inert Atmosphere: Ensure your reaction is rigorously maintained under an inert atmosphere (Nitrogen or Argon). The phenolic hydroxyl group is particularly prone to oxidation, a process accelerated by heat.[3]
-
Protect from Light: Wrap the reaction flask in aluminum foil, as some degradation pathways can be photochemically initiated and exacerbated by heat.[3]
Part 3: Experimental Protocols & Workflows
A General Protocol for Temperature Optimization Screening
This protocol provides a self-validating system for determining the optimal temperature for your specific reaction.
Objective: To identify the reaction temperature that provides the best balance of reaction rate, yield, and selectivity.
Methodology:
-
Setup: In parallel, set up 4-5 identical small-scale reactions in reaction vials or small flasks. Ensure all reagents and solvents are from the same batches to eliminate other variables.
-
Temperature Variation: Place each reaction in a separate well of a temperature-controlled heating block or in separate oil baths set to different temperatures. A typical screening range could be:
-
Reaction 1: Room Temperature (~20-25 °C)
-
Reaction 2: 40 °C
-
Reaction 3: 60 °C
-
Reaction 4: 80 °C
-
Reaction 5: 100 °C (if solvent and reagents are stable)
-
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction and analyze it by a suitable method (TLC, LC-MS, or GC-MS). This is crucial for understanding the kinetics.
-
Analysis: For each time point and temperature, assess the following:
-
Consumption of starting material.
-
Formation of the desired product.
-
Formation of any byproducts.
-
Workflow for Temperature Optimization
Caption: A systematic workflow for experimental temperature optimization.
Part 4: Quick Reference & FAQs
Reaction-Specific Temperature Starting Points
This table provides empirically derived, field-proven starting points for common reaction types. Note: These are starting points; optimization is always recommended.
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | 80 - 110 °C | Often requires elevated temperatures to drive the catalytic cycle.[7] Monitor for hydrodebromination at higher temperatures. |
| Buchwald-Hartwig Amination | 80 - 120 °C | Similar to Suzuki coupling, generally requires heat. Choice of ligand/base can sometimes allow for lower temperatures. |
| Electrophilic Halogenation | 0 - 25 °C | These reactions are often fast and exothermic. Starting at a low temperature helps control the reaction rate and prevent over-reaction or decomposition.[8] |
| O-Alkylation (Williamson Ether Synthesis) | 25 - 60 °C | Requires deprotonation of the phenol first. The subsequent alkylation is often facile and does not require high heat, which can promote side reactions. |
| N-Acylation / N-Sulfonylation | 0 - 40 °C | These reactions are typically rapid. Cooling is often necessary to control exotherms and prevent di-acylation or side reactions with the phenol group. |
Frequently Asked Questions (FAQs)
-
Q: Can I just reflux the reaction in my chosen solvent?
-
A: While convenient, refluxing provides only one temperature point (the solvent's boiling point) and is often not the optimal condition. It can lead to decomposition. It is always better to use a controlled heating mantle or oil bath set to a specific temperature below reflux to start.
-
-
Q: My compound (this compound) has a low melting point. Does this matter?
-
A: While the melting point of the related compound 4-Bromo-3-fluorophenol is around 71-75°C, this primarily relates to its solid-state stability.[9] In solution, the key concern is its decomposition temperature, which is reaction- and solvent-dependent. However, as a general rule, staying below 120-130°C is advisable unless literature for a specific reaction proves otherwise.
-
-
Q: Are there any non-thermal ways to improve my reaction?
-
A: Absolutely. Before extensive temperature optimization, ensure your fundamentals are solid: use anhydrous solvents, rigorously degas your reaction mixture (for cross-coupling), ensure your catalyst is active, and use high-purity starting materials.[3] Sometimes a change in solvent, base, or catalyst ligand can have a more dramatic effect than temperature alone.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. Retrieved from [Link]
-
Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chambers, R. D., et al. (1976). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Clark, J. (n.d.). The Halogenation of Alkenes. Chemguide. Retrieved from [Link]
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Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
validation of a synthetic method for 2-Amino-4-bromo-3-fluorophenol
An In-Depth Comparative Guide to the Synthesis and Validation of 2-Amino-4-bromo-3-fluorophenol
Introduction: The Significance of Substituted Phenols
Halogenated and aminated phenols are cornerstone building blocks in modern drug discovery and materials science. Their unique electronic properties and ability to participate in a wide array of chemical transformations, such as cross-coupling reactions, make them invaluable synthons. This compound, in particular, represents a highly functionalized scaffold with four distinct substitution points on the benzene ring. This substitution pattern offers significant potential for creating complex molecular architectures, making the development of a reliable and validated synthetic method a critical endeavor for researchers in medicinal and process chemistry.
This guide provides a comprehensive comparison of two distinct synthetic pathways to this compound. We will delve into a primary multi-step route starting from 3-fluorophenol and contrast it with an alternative approach utilizing a Sandmeyer-type reaction. As a self-validating system, this guide includes detailed experimental protocols for both synthesis and analytical validation, ensuring that researchers can not only produce the target compound but also rigorously confirm its identity and purity.
Method 1: A Regioselective Pathway from 3-Fluorophenol
This primary route was designed for optimal regiochemical control, introducing the functional groups in a sequence that leverages their directing effects to minimize the formation of unwanted isomers. The synthesis proceeds in three key stages: nitration, bromination, and reduction.
Causality of Experimental Design
The choice to begin with 3-fluorophenol is strategic. The hydroxyl group is a strong ortho, para-director, while the fluorine atom is a weak ortho, para-director. Nitration is expected to occur primarily at the 2, 4, and 6 positions. The 2-nitro isomer is sterically less hindered than the 6-nitro isomer and is electronically favored, allowing for its separation. Subsequent bromination is directed ortho and para to the powerful hydroxyl directing group, leading to the desired 4-bromo product. Finally, the reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Experimental Protocol: Method 1
Step 1: Nitration of 3-Fluorophenol
-
In a 250 mL flask cooled to 0°C, dissolve 3-fluorophenol (10.0 g, 89.2 mmol) in glacial acetic acid (50 mL).
-
Slowly add a solution of nitric acid (65%, 7.0 mL) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Pour the mixture into ice water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting isomeric mixture by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 3-fluoro-2-nitrophenol.
Step 2: Bromination of 3-Fluoro-2-nitrophenol
-
Dissolve 3-fluoro-2-nitrophenol (5.0 g, 31.8 mmol) in chloroform (50 mL) in a flask protected from light.
-
Add N-Bromosuccinimide (NBS) (6.2 g, 35.0 mmol) in one portion.
-
Stir the mixture at room temperature for 12 hours. Monitor reaction completion by TLC.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude 4-bromo-3-fluoro-2-nitrophenol, which can be used in the next step without further purification.
Step 3: Reduction of 4-Bromo-3-fluoro-2-nitrophenol
-
Create a slurry of iron powder (10.6 g, 190 mmol) in ethanol (80 mL) and water (20 mL).
-
Add a few drops of concentrated hydrochloric acid to activate the iron and heat the mixture to 70°C.
-
Add a solution of 4-bromo-3-fluoro-2-nitrophenol (crude from the previous step, ~31.8 mmol) in ethanol (40 mL) dropwise.
-
Heat the reaction at reflux for 4 hours until the starting material is consumed (TLC analysis).
-
Cool the mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over sodium sulfate, concentrate, and purify by column chromatography to yield this compound.
Workflow Diagram: Method 1
Caption: Regioselective synthesis of the target compound from 3-fluorophenol.
Method 2: An Alternative Route via Sandmeyer Reaction
This alternative approach leverages a different starting material, 4-bromo-3-fluoroaniline, and employs a classic Sandmeyer-type reaction to introduce the hydroxyl group. This method can be advantageous if the starting aniline is more readily available or cost-effective than 3-fluorophenol.
Causality of Experimental Design
The Sandmeyer reaction is a robust method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[1] The conversion to a phenol is typically achieved by heating the aqueous solution of the diazonium salt. This route consolidates the introduction of the amino, bromo, and fluoro groups into the commercially available starting material, reducing the synthesis to a single, albeit sensitive, final step. The primary challenge lies in controlling the temperature of the diazotization step and managing the stability of the diazonium salt.
Experimental Protocol: Method 2
-
In a 250 mL flask, suspend 4-bromo-3-fluoroaniline (10.0 g, 52.6 mmol) in a mixture of concentrated sulfuric acid (15 mL) and water (50 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.8 g, 55.2 mmol) in water (10 mL) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(II) sulfate (2.0 g) in water (100 mL) and bring it to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to heat the mixture for an additional 15 minutes.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography (silica gel, hexane:ethyl acetate) to afford 4-bromo-3-fluorophenol.
-
Note: This procedure yields the phenol, not the aminophenol directly. To arrive at the target molecule, a nitration and reduction sequence on 4-bromo-3-fluorophenol would be required, adding steps and complexity. A more direct, though challenging, alternative would involve a nucleophilic aromatic substitution on a suitably activated precursor. For the purpose of this guide, we will compare the synthesis of the common intermediate, 4-bromo-3-fluorophenol, before proceeding to the final product. A catalytic hydrogenation as described in patent CN111302956A could then be used for the reduction step.[2][3]
Workflow Diagram: Method 2
Caption: Alternative synthesis via a Sandmeyer-type reaction.
Validation of the Final Product
Regardless of the synthetic route, rigorous analytical validation is paramount to confirm the structure and purity of the final product. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Analytical Workflow Diagram
Caption: Integrated workflow for the purification and validation of the final product.
Analytical Protocols & Expected Data
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Protocol:
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Water (A) and Acetonitrile (B) with 0.1% formic acid (e.g., 60:40 A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Result: A single major peak with a purity of >98% (by area). The retention time will be specific to the established method. This type of method is standard for assessing purity and identifying impurities in pharmaceutical ingredients.[4]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure, including the precise location of substituents.
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Results:
-
¹H NMR: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), each integrating to 1H. Due to coupling with fluorine and the adjacent proton, they will appear as doublets or doublet of doublets. Signals for the -OH and -NH₂ protons will also be present, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR: Six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached substituents (OH, F, Br, NH₂).
-
¹⁹F NMR: A single resonance, with its chemical shift and coupling constants to adjacent protons providing definitive proof of its position on the ring.[5]
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Protocol: Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[6][7]
-
Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 205.97 and another at m/z 207.97, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are approximately 1:1).
Summary of Validation Data
| Analysis Technique | Parameter | Expected Result | Purpose |
| HPLC | Purity | > 98% by peak area | Quantify purity and impurities |
| ¹H NMR | Chemical Shifts & Splitting | Two aromatic protons, signals for OH, NH₂ | Confirm proton environment & connectivity |
| ¹⁹F NMR | Chemical Shift | One distinct fluorine signal | Confirm fluorine presence and position |
| LC-MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 205.97 / 207.97 (isotopic pattern) | Confirm molecular weight and bromine presence |
Comparison of Synthetic Routes
Choosing the optimal synthetic route depends on several factors including cost, scale, safety, and available starting materials. The following table provides an objective comparison of the two methods discussed.
| Metric | Method 1 (from 3-Fluorophenol) | Method 2 (from 4-Bromo-3-fluoroaniline) | Rationale & Field Insights |
| Overall Yield | Moderate | Moderate to Low | Method 1 involves multiple steps, each with potential losses. Method 2's key Sandmeyer step can have variable yields depending on the stability of the diazonium salt. |
| Regiocontrol | High | High (relies on starting material) | Method 1's sequential addition of functional groups provides excellent control over isomer formation. Method 2's regiochemistry is pre-determined by the starting material. |
| Scalability | Good | Moderate | The reduction step in Method 1 is generally scalable. Diazotization reactions in Method 2 can pose challenges on a large scale due to their exothermic nature and the potential instability of the intermediate. |
| Safety | Moderate | Low to Moderate | Method 1 uses nitric acid and NBS, which require care. Method 2 involves the formation of a potentially unstable diazonium salt and requires careful temperature control to prevent decomposition. |
| Cost-Effectiveness | Dependent on starting material cost | Dependent on starting material cost | The overall cost will be heavily influenced by the market price of 3-fluorophenol vs. 4-bromo-3-fluoroaniline. |
| Simplicity | 3 steps | 1 key step (to intermediate) | Method 1 is more linear and predictable. Method 2 is conceptually simpler but technically more demanding in its execution. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Method 1 is recommended for research and development settings where precise control over the chemical synthesis and minimization of isomeric impurities are the highest priorities. Its multi-step nature, while longer, is built upon predictable and well-understood reactions, making it more robust for producing high-purity material for initial studies.
Method 2 may be considered in scenarios where 4-bromo-3-fluoroaniline is a significantly cheaper or more accessible starting material. However, careful process development would be required to optimize the diazotization and hydrolysis steps for safety and yield, particularly if scaling up for industrial production.
Ultimately, the choice of method should be guided by a thorough evaluation of available resources, project timelines, and the specific purity and scale requirements of the research or drug development program. The validation protocols outlined herein are essential for ensuring the quality and integrity of the final compound, regardless of the synthetic path taken.
References
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4. Google Patents.
- CN111302956A - Preparation method of 4-bromo-2-aminophenol. Google Patents.
- CN102060717A - The synthetic method of 3-amino-4-bromophenol. Google Patents.
- CN104276929A - Preparation method of 3-fluorophenol. Google Patents.
-
Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Available at: [Link]
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Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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PubChem. 2-Amino-3-fluorophenol | C6H6FNO. National Center for Biotechnology Information. Available at: [Link]
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de Souza, R. O. M. A., et al. (2022). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]
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Gaponov, A. A., & Gaponova, A. S. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
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Patsnap. Preparation method of 4-bromo-2-aminophenol. Available at: [Link]
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Duncton, M. A. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. Available at: [Link]
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Dias, A. S., & Alvim-Jr, J. (2014). Determination of Chlorophenols in water by LC-MS/MS. Case study. ResearchGate. Available at: [Link]
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PubChem. 2-Amino-4-fluorophenol | C6H6FNO. National Center for Biotechnology Information. Available at: [Link]
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Wang, Y., et al. (2019). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. Available at: [Link]
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Le, D.-T., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. Available at: [Link]
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Fetzner, S., et al. (1999). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available at: [Link]
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A Senior Application Scientist's Guide to the Mechanistic Landscape of 2-Amino-4-bromo-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. 2-Amino-4-bromo-3-fluorophenol, a polysubstituted aniline, presents a fascinating case study in reactivity, governed by the complex interplay of its electron-donating and electron-withdrawing substituents. This guide provides an in-depth, objective comparison of the mechanistic pathways for key reactions involving this versatile building block. By understanding the underlying principles, researchers can better predict reaction outcomes, optimize conditions, and design novel synthetic strategies.
The Electronic Architecture: A Prelude to Reactivity
The reactivity of this compound is dictated by the electronic nature of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions through resonance donation of electron density. Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating groups due to their inductive electron withdrawal, although they also direct ortho and para. This confluence of competing electronic effects makes regioselectivity a key consideration in its reactions.
I. Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-Br Bond
The carbon-bromine bond in this compound is a prime handle for the construction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations follows a well-established catalytic cycle.
A. Suzuki-Miyaura Coupling
Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling (Analogous Systems)
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Nα-Boc-bromotryptophan | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | THF/H₂O | RT | 76 | [1] |
| 2-Bromo-4-fluorophenol | Phenylboronic acid | (ADHP-Pd)₂ | K₂CO₃ | H₂O | 100 | Quantitative | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous Aminobromopyridine
This protocol for a related aminobromopyridine can serve as a starting point for the optimization of reactions with this compound.
-
To a reaction vessel, add the aminobromopyridine (1.0 equiv.), boronic acid (1.2 equiv.), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Add a base, such as K₃PO₄ (2.0 equiv.).
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[3] The reaction of 2-amino-3-bromopyridines with terminal alkynes proceeds in moderate to excellent yields, suggesting that this compound would be a viable substrate.[3]
Comparative Performance for Sonogashira Coupling (Analogous Systems)
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 98 | [3] |
| 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 85 | [3] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [3]
-
To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add DMF and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by triethylamine.
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent and purification by column chromatography.
C. Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The reaction is widely used for its tolerance of a broad range of functional groups.[4] While specific examples with this compound are not documented, the reaction is known to proceed with various aryl bromides.[4]
II. Electrophilic Aromatic Substitution: Navigating Regioselectivity
Electrophilic aromatic substitution on this compound is a complex endeavor due to the multiple directing groups on the aromatic ring. The strongly activating amino and hydroxyl groups will dominate the directing effects, favoring substitution at the positions ortho and para to them.
Given the positions of the existing substituents, the most likely position for electrophilic attack is the carbon atom ortho to the amino group and para to the hydroxyl group (C6). Steric hindrance from the adjacent bromine atom might slightly disfavor this position, potentially leading to a mixture of products.
Comparison of Directing Group Strength
| Group | Activating/Deactivating | Directing Effect |
| -NH₂ | Strongly Activating | ortho, para |
| -OH | Strongly Activating | ortho, para |
| -F | Deactivating | ortho, para |
| -Br | Deactivating | ortho, para |
Due to the lack of specific experimental data, a detailed protocol is not provided. However, standard conditions for electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄, bromination with Br₂/FeBr₃) would be the starting point for optimization, with careful analysis of the resulting isomeric mixture.
III. Nucleophilic Aromatic Substitution: A Challenging Transformation
Nucleophilic aromatic substitution (SNAr) on this compound is expected to be challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this molecule, the leaving group would be either bromide or fluoride. While the fluorine atom is ortho to the bromine, the presence of the strongly electron-donating amino and hydroxyl groups on the ring disfavors the formation of the anionic intermediate.
Reactions of 3-bromo-4-nitropyridine with amines demonstrate that nucleophilic substitution can occur on rings containing both a halogen and an amino group, especially when activated by a nitro group.[5] However, the electronic profile of this compound is significantly different, making direct substitution less probable under standard SNAr conditions.
Conclusion
This compound is a molecule with a rich and complex reactivity profile. While direct mechanistic studies are limited, a thorough understanding of fundamental organic chemistry principles, coupled with data from analogous systems, allows for reasoned predictions of its behavior in key synthetic transformations. Palladium-catalyzed cross-coupling reactions at the C-Br bond represent the most promising avenue for functionalization. Electrophilic substitution is viable but will likely require careful control to achieve regioselectivity. Nucleophilic aromatic substitution, in contrast, is predicted to be the most challenging transformation. This guide serves as a foundational resource for researchers seeking to unlock the synthetic potential of this intriguing building block. Further experimental investigation is warranted to fully elucidate the mechanistic nuances of its reactions.
References
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Preparation method of 4-bromo-2-aminophenol.
-
Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. PMC. [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]
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Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]
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nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [Link]
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Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Improved process for the preparation of 4-Amino-3-fluorophenol. Technical Disclosure Commons. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. [Link]
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Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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The Intramolecular Heck Reaction. Macmillan Group. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Coupling of 2-Amino-4-bromo-3-fluorophenol
Introduction: The Strategic Importance of 2-Amino-4-bromo-3-fluorophenol in Medicinal Chemistry
This compound is a highly functionalized aromatic building block of significant interest to researchers in drug discovery and development. Its unique substitution pattern, featuring amino, bromo, fluoro, and hydroxyl groups, offers multiple points for diversification, making it a valuable scaffold for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic coupling of this molecule can lead to the generation of complex libraries of compounds for screening and lead optimization. For instance, derivatives of similar aminophenols are crucial in the synthesis of targeted therapies like the kinase inhibitor Regorafenib.[1]
This guide provides a comparative overview of potential catalytic systems for the effective coupling of this compound. While direct, head-to-head comparative studies on this specific substrate are not extensively documented in the current literature, we can extrapolate from well-established cross-coupling methodologies for structurally related compounds, such as aminobromopyridines and other substituted bromophenols, to provide a robust framework for catalyst selection and reaction optimization.[2][3][4][5] We will delve into the mechanistic rationale behind catalyst choice and provide detailed experimental protocols to serve as a strong starting point for your synthetic endeavors.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in cross-coupling reactions is governed by the interplay of its substituents. The amino and hydroxyl groups are strong electron-donating groups, which can influence the electron density of the aromatic ring and potentially coordinate with the metal catalyst. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via induction. The bromine atom at the 4-position is the primary site for oxidative addition in typical palladium- or copper-catalyzed cross-coupling reactions. The steric hindrance around the bromine is relatively low, which is favorable for catalyst accessibility.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis due to their broad substrate scope, high efficiency, and functional group tolerance.[6][7] For this compound, the most relevant palladium-catalyzed reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] This reaction is particularly well-suited for creating biaryl structures, which are prevalent in many bioactive molecules.
Catalyst System Selection:
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective choice.[9] For more challenging couplings, or to achieve higher turnover numbers, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Fu groups) might be necessary.[10][11]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand that is often used in conjunction with a palladium precursor like Pd(OAc)₂.
-
Base: A base is crucial for the activation of the organoboron species.[11] A mixture of an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent system containing water is a common choice.[9]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar substrates.[9]
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important pharmacophores.
Catalyst System Selection:
-
Palladium Catalyst: A combination of a palladium(II) salt, such as Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂, and a phosphine ligand is commonly used.[2][3]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate.[3][13]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.[2][3]
-
Solvent: N,N-Dimethylformamide (DMF) is a common solvent for Sonogashira reactions.[2][3]
Experimental Protocol: Model Sonogashira Coupling
This protocol is based on procedures for the Sonogashira coupling of aminobromopyridines.[2][3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add degassed DMF and stir for 30 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by the amine base (e.g., Et₃N).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 100 °C) for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki-Miyaura coupling.
Visualizing the Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[6] This is particularly useful for introducing secondary or primary amine functionalities.
Catalyst System Selection:
-
Palladium Precatalyst and Ligand: This reaction often requires specialized, bulky, electron-rich phosphine ligands to facilitate the reductive elimination step. Combinations like Pd₂(dba)₃ with ligands such as XPhos or SPhos are common.
-
Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally used.
Experimental Protocol: Model Buchwald-Hartwig Amination
This protocol is a general representation of a Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Follow procedures similar to those described for the Suzuki-Miyaura coupling.
Copper-Catalyzed Coupling Reactions: A Classical and Cost-Effective Alternative
Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still valuable class of cross-coupling reactions, particularly for C-N and C-O bond formation.[14][15] They can be a cost-effective alternative to palladium-catalyzed systems.
Ullmann Condensation: For C-N and C-O Bond Formation
The Ullmann condensation is the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol.[16] While it often requires higher reaction temperatures than palladium-catalyzed counterparts, modern ligand development has led to milder reaction conditions.
Catalyst System Selection:
-
Copper Catalyst: Copper(I) salts such as CuI or CuBr are the most common. In some cases, copper metal itself can be used at high temperatures.[16]
-
Ligand: The use of ligands such as 1,10-phenanthroline or various diamines can significantly accelerate the reaction and allow for lower temperatures.
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are often used.
Experimental Protocol: Model Ullmann C-N Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the amine (1.5 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMF).
-
Reaction: Seal the tube and heat to 120-160 °C with stirring.
-
Monitoring and Work-up: Follow standard procedures for monitoring and purification.
Comparative Analysis and Catalyst Selection Summary
The choice of catalyst will ultimately depend on the desired transformation, the coupling partner, and the desired process conditions (e.g., temperature, cost).
| Coupling Reaction | Catalyst System | Typical Temperature | Advantages | Disadvantages |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | 80-100 °C | High yields, broad substrate scope, commercially available reagents.[8][9] | Boronic acids can be unstable; potential for side reactions. |
| Sonogashira | Pd(II)/PPh₃ / CuI / Amine Base | 80-100 °C | Direct introduction of alkynes, mild conditions.[2][3] | Requires a copper co-catalyst; sensitive to oxygen. |
| Buchwald-Hartwig | Pd(0)/Bulky Ligand / Strong Base | 80-110 °C | Wide range of amines can be used; high efficiency.[6] | Requires specialized, often air-sensitive ligands and strong bases. |
| Ullmann Condensation | CuI / Ligand / Base | 120-160 °C | Cost-effective copper catalyst; good for C-N and C-O bonds.[14][16] | Often requires high temperatures; can have lower yields than Pd systems. |
Visualizing the Experimental Workflow
Caption: A generalized workflow for cross-coupling experiments.
Conclusion and Future Outlook
The catalytic coupling of this compound is a promising avenue for the synthesis of novel, high-value compounds in drug discovery. While this guide provides a strong foundation based on established principles of cross-coupling chemistry, experimental validation is paramount. We recommend starting with small-scale screening of the conditions outlined for the Suzuki-Miyaura and Sonogashira reactions due to their generally milder conditions and high success rates. For C-N bond formation, the Buchwald-Hartwig amination offers the broadest scope, while the Ullmann condensation presents a more economical option. As research in catalysis continues to evolve, the development of even more efficient and selective catalysts for challenging substrates like this remains an exciting prospect.
References
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Pérez Sestelo, J., & Sarandeses, L. A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500. [Link]
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Zlatopolskiy, B. D., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 135(36), 13478–13481. [Link]
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Musacchio, A. J., & Stephenson, C. R. J. (2021). Cu-Catalyzed Three-Component Carboamination of Electron Deficient Olefins. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Pérez Sestelo, J., & Sarandeses, L. A. (2020). Advances in Cross-Coupling Reactions. PMC. [Link]
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Wang, C., et al. (2024). Catalytic C-N bond strategies for green amination of biomass-derived molecules. Green Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2012). Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC. [Link]
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MDPI. (2021). Lignin-Based Catalysts for C–C Bond-Forming Reactions. [Link]
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ResearchGate. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]
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RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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SciSpace. (n.d.). Copper-catalyzed borylative multi-component synthesis of quaternary α-amino esters. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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National Institutes of Health. (n.d.). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. [Link]
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ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
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Arabian Journal of Chemistry. (n.d.). Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Publications of the IAS Fellows. (2011). symmetric amino acid derivatives via Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2025). Catalytic Enantioselective Formation of C-C Bonds by Addition to Imines and Hydrazones: A Ten-Year Update. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
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National Institutes of Health. (n.d.). Copper-catalyzed[9][17]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow. [Link]
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RSC Publishing. (n.d.). Merging electrocatalytic alcohol oxidation with C–N bond formation by electrifying metal–ligand cooperative catalysts. [Link]
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SciSpace. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
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National Institutes of Health. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
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A Comparative Guide to 2-Amino-4-bromo-3-fluorophenol and 2-Amino-6-bromo-4-fluorophenol: Structural Isomers with Distinct Synthetic Potential
As a Senior Application Scientist, it is understood that the selection of a chemical intermediate is a critical decision in any research and development campaign. The precise arrangement of functional groups on a scaffold can drastically alter physicochemical properties, reactivity, and ultimately, the biological activity of a target molecule. This guide provides an in-depth, side-by-side comparison of two closely related halogenated aminophenols: 2-Amino-4-bromo-3-fluorophenol and 2-Amino-6-bromo-4-fluorophenol .
These compounds are valuable building blocks in medicinal chemistry, particularly for introducing fluorine, an element known to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] The analysis herein moves beyond a simple cataloging of data to explain the causal relationships between structure and function, providing researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions.
It is important to note that while 2-Amino-6-bromo-4-fluorophenol is a known chemical entity with a registered CAS number, this compound is not readily found in commercial catalogs or major chemical databases. Therefore, for the purposes of this guide, the properties and reactivity of the latter will be expertly predicted based on established principles of physical organic chemistry, providing a robust theoretical framework for its potential utility.
Molecular Overview and Physicochemical Properties
The seemingly minor shift of the bromine and fluorine atoms between the two isomers results in significant differences in their electronic and steric environments.
Caption: Molecular structures of the two isomers.
The table below summarizes key identifiers and physicochemical properties. Properties for this compound are predicted, while those for 2-Amino-6-bromo-4-fluorophenol are based on available data.
| Property | This compound | 2-Amino-6-bromo-4-fluorophenol | Rationale for Prediction / Comments |
| IUPAC Name | This compound | 2-Amino-6-bromo-4-fluorophenol | Standard nomenclature. |
| CAS Number | Not Assigned | 502496-32-4[2] | Highlights the established nature of the 6-bromo isomer. |
| Molecular Formula | C₆H₅BrFNO | C₆H₅BrFNO[3] | Identical for both isomers. |
| Molecular Weight | 206.01 g/mol | 206.01 g/mol [3] | Identical for both isomers. |
| Hydrogen Bond Donors | 2 (OH, NH₂) | 2 (OH, NH₂) | Both have hydroxyl and amino groups. |
| Hydrogen Bond Acceptors | 3 (O, N, F) | 3 (O, N, F) | Oxygen, nitrogen, and fluorine can act as acceptors. |
| Predicted pKa (Phenolic OH) | Lower (More Acidic) | Higher (Less Acidic) | The fluorine at position 3 exerts a strong ortho inductive electron-withdrawing effect, stabilizing the phenoxide anion more effectively than the fluorine at position 4 in the other isomer. |
| Predicted Boiling Point | Higher | Lower | The 3-fluoro isomer may exhibit stronger intermolecular hydrogen bonding, whereas the 6-bromo isomer's OH and NH₂ groups are sterically hindered by the adjacent bromine, potentially weakening intermolecular forces. |
| Predicted Solubility (in non-polar solvents) | Lower | Higher | The increased polarity and potential for stronger crystal lattice interactions in the 3-fluoro isomer may reduce its solubility in non-polar organic solvents. |
Comparative Reactivity Analysis: An Electronic and Steric Perspective
The utility of these isomers in synthesis is dictated by the reactivity of the aromatic ring and the individual functional groups. The directing effects of the substituents are paramount for predicting the outcomes of further transformations, such as electrophilic aromatic substitution.
-
Activating Groups : The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density via resonance (+M effect).
-
Deactivating Groups : The fluorine (-F) and bromine (-Br) halogens are deactivating via their inductive effect (-I effect) but are ortho-, para-directing due to their resonance effect (+M effect), where lone pairs can be donated to the ring.[4]
The interplay of these effects determines the most nucleophilic positions on each ring.
Caption: Predicted sites for electrophilic aromatic substitution.
Analysis for this compound: The most powerful activating groups (-OH at C1, -NH₂ at C2) strongly direct incoming electrophiles to their para and ortho positions.
-
The position para to the -OH group (C4) is blocked by bromine.
-
The position ortho to the -OH group (C6) is open and strongly activated.
-
The position para to the -NH₂ group (C5) is open.
-
The position ortho to the -NH₂ group (C3) is blocked by fluorine. Conclusion : The C6 position is the most electron-rich and sterically accessible site for electrophilic attack. The C5 position is a secondary, less favored site.
Analysis for 2-Amino-6-bromo-4-fluorophenol:
-
The position para to the -OH group (C4) is blocked by fluorine.
-
The position ortho to the -OH group (C6) is blocked by bromine.
-
The position para to the -NH₂ group (C5) is open and strongly activated by both the -OH (ortho) and -NH₂ (para) groups.
-
The position ortho to the -NH₂ group (C3) is open. Conclusion : The C5 position is overwhelmingly the most favored site for electrophilic attack, being para to the amino group and ortho to the hydroxyl group. The C3 position is a less likely secondary site.
This fundamental difference in regioselectivity is a critical consideration for multistep synthetic planning.
Plausible Synthetic Pathways
While specific preparations are not widely published, a retrosynthetic analysis suggests that these molecules could be prepared from a common starting material, such as 3-fluoroaniline, by controlling the sequence of halogenation and functional group transformations.
Caption: Generalized synthetic workflows for aminobromofluorophenols.
Causality in Synthetic Design: The choice of reaction sequence is paramount. For instance, in Route A, protecting the highly activating amino group as an acetanilide is a classic strategy to moderate its reactivity and prevent side reactions during subsequent electrophilic substitutions like bromination and nitration. The order of bromination and nitration would be critical to achieving the desired regiochemistry. Route B illustrates an alternative strategy where the directing effects of the existing fluorine and a newly introduced nitro group are leveraged to install the bromine at the desired position.
Predictive Spectroscopic Signatures
For a researcher, confirming the identity of the correct isomer is non-trivial. NMR spectroscopy would be the definitive tool.
¹H NMR Predictions:
-
This compound : Would show two signals in the aromatic region, both appearing as doublets. The proton at C6 would be coupled only to the proton at C5. The proton at C5 would be coupled to the proton at C6 and would likely show a smaller long-range coupling to the fluorine at C3.
-
2-Amino-6-bromo-4-fluorophenol : Would also show two aromatic signals. The proton at C3 would appear as a doublet with a characteristic ortho coupling to fluorine. The proton at C5 would appear as a doublet with a smaller meta coupling to fluorine. The distinct coupling constants (J-values) for H-F coupling would be a key differentiator.
¹⁹F NMR Predictions:
-
This compound : The fluorine signal would be split by the proton at C5 (meta coupling) and potentially the proton at C4 if C-H coupling is resolved.
-
2-Amino-6-bromo-4-fluorophenol : The fluorine signal would be split by the proton at C3 (ortho coupling) and the proton at C5 (meta coupling), resulting in a doublet of doublets. The larger ortho coupling constant would be a clear indicator of this isomeric structure.
Experimental Protocol: Comparative HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of intermediates and separating isomers.[5] The following protocol is a robust starting point for the analysis of these compounds.
Objective: To develop a self-validating isocratic reverse-phase HPLC method to separate this compound and 2-Amino-6-bromo-4-fluorophenol.
Instrumentation & Materials:
-
HPLC system with UV-Vis Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
Reference standards of each isomer (if available) or the synthesized mixture.
Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase mixture. A good starting point is 60% A and 40% B. Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve ~5 mg of each standard (or the reaction mixture) in 50 mL of diluent to create a 100 µg/mL stock solution. Prepare further dilutions as needed (e.g., 1, 5, 10, 25, 50 µg/mL) for linearity checks.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (Phenols typically absorb in this region; scan for optimal wavelength if using a PDA detector).
-
-
Method Validation & Justification:
-
Specificity: Inject the diluent blank to ensure no interfering peaks. Inject individual isomer standards to determine their retention times. The this compound, being predicted as more polar, is expected to elute earlier than the 6-bromo isomer.
-
Linearity: Inject the calibration standards in triplicate. Plot a curve of peak area versus concentration. A correlation coefficient (R²) of >0.999 demonstrates a linear response.
-
Precision: Perform six replicate injections of a mid-level concentration standard. The relative standard deviation (RSD) of the peak areas should be <2.0%, confirming the method's precision.
-
System Suitability: Before sample analysis, inject a standard solution five times. The RSD for retention time and peak area should meet predefined criteria (e.g., <1.0% and <2.0%, respectively), and theoretical plates should be >2000, ensuring the system is performing correctly on the day of analysis.
-
Rationale for Choices: A C18 column is chosen for its versatility in separating moderately polar aromatic compounds. TFA is used as an ion-pairing agent to sharpen the peaks of the basic amino groups. Acetonitrile is a common organic modifier providing good peak shape. An isocratic method is preferred for its simplicity and robustness in a quality control setting.
Conclusion and Strategic Recommendations
While structurally similar, This compound and 2-Amino-6-bromo-4-fluorophenol present distinct profiles for the synthetic chemist.
-
2-Amino-6-bromo-4-fluorophenol (CAS 502496-32-4) is the more established and accessible of the two. Its reactivity is highly predictable, with electrophilic substitution strongly favoring the C5 position. This makes it an excellent choice when a synthetic route requires unambiguous regiocontrol for subsequent functionalization at that specific site. The steric hindrance around the -OH and -NH₂ groups by the adjacent bromine may also be strategically employed to prevent unwanted side reactions at those positions.
-
This compound , while not commercially available, represents an interesting theoretical target. Its primary site of reactivity is predicted to be the C6 position. The strong inductive effect of the adjacent fluorine atom would render the phenolic proton more acidic, a property that could be exploited in certain base-mediated reactions. A researcher might choose to pursue the synthesis of this novel isomer if functionalization ortho to the hydroxyl group and meta to the fluorine is the desired synthetic outcome.
Ultimately, the choice between these two powerful building blocks depends entirely on the specific synthetic strategy and the desired regiochemical outcome of subsequent transformations. This guide provides the foundational understanding required to make that choice with confidence.
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A Comprehensive Guide to the Structural Confirmation of 2-Amino-4-bromo-3-fluorophenol using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or complex organic molecules is a cornerstone of chemical analysis. In the realm of polysubstituted aromatic compounds, where subtle differences in substituent placement can drastically alter chemical and biological properties, robust analytical techniques are paramount. This guide provides an in-depth exploration of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 2-Amino-4-bromo-3-fluorophenol, a compound presenting a challenging substitution pattern. We will compare the utility of various 2D NMR experiments, supported by experimental data, and contrast this powerful technique with an alternative method, X-ray crystallography.
The Challenge of Polysubstituted Aromatics
Determining the precise arrangement of substituents on a benzene ring is often not straightforward with one-dimensional (1D) NMR alone. The overlapping signals and complex coupling patterns in the aromatic region can obscure definitive assignments. This compound exemplifies this challenge with four different substituents—amino, bromo, fluoro, and hydroxyl groups—each exerting distinct electronic effects that influence the chemical shifts of the remaining aromatic protons.[1][2]
The Power of 2D NMR in Structural Elucidation
2D NMR spectroscopy provides a solution by spreading the NMR information into two dimensions, resolving overlapping signals and revealing correlations between nuclei.[3][4] This allows for the step-by-step construction of the molecular framework. The primary 2D NMR experiments utilized in this guide are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting molecular fragments.[7][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, regardless of their bonding network.
Experimental Protocol: A Self-Validating System
A logical and systematic approach to data acquisition and interpretation is crucial for ensuring the trustworthiness of the structural assignment.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH and -NH₂).
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to identify the number and types of protons and carbons.
-
Perform the following 2D NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
¹H-¹H NOESY
-
The interplay between these experiments forms a self-validating workflow, where correlations observed in one experiment can be confirmed or clarified by another.
Caption: Experimental workflow for 2D NMR-based structural elucidation.
Data Interpretation: A Step-by-Step Analysis
Let's assume the following hypothetical but realistic ¹H and ¹³C NMR data for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Proton Label | ¹H Chemical Shift (ppm) | Carbon Label | ¹³C Chemical Shift (ppm) |
| H-5 | 7.15 (d) | C-1 | 145.0 |
| H-6 | 6.80 (d) | C-2 | 130.0 |
| OH | ~9.0 (br s) | C-3 | 155.0 (d, ¹JCF) |
| NH₂ | ~4.5 (br s) | C-4 | 110.0 |
| C-5 | 120.0 | ||
| C-6 | 115.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The fluorine atom will cause splitting of the C-3 signal.
Step 1: COSY Analysis - Identifying Adjacent Protons
The COSY spectrum will show a cross-peak between H-5 and H-6, indicating that these two protons are on adjacent carbons.[5][6] This establishes a two-proton spin system on the aromatic ring.
Step 2: HSQC Analysis - Assigning Protons to their Carbons
The HSQC spectrum directly links each proton to its attached carbon.[7][8]
-
A cross-peak will connect the ¹H signal at 7.15 ppm to the ¹³C signal at 120.0 ppm, assigning these to H-5 and C-5, respectively.
-
Another cross-peak will link the ¹H signal at 6.80 ppm to the ¹³C signal at 115.0 ppm, assigning these to H-6 and C-6.
Step 3: HMBC Analysis - Assembling the Molecular Skeleton
The HMBC spectrum is key to placing the substituents by revealing long-range (2- and 3-bond) correlations.[7][9]
-
H-5 (7.15 ppm) Correlations:
-
A correlation to C-1 (145.0 ppm) and C-3 (155.0 ppm) is expected.
-
A weaker correlation to C-4 (110.0 ppm) might be observed.
-
-
H-6 (6.80 ppm) Correlations:
-
A correlation to C-2 (130.0 ppm) and C-4 (110.0 ppm) is expected.
-
These correlations allow us to piece together the aromatic ring and the positions of the carbon atoms.
Caption: Key HMBC correlations confirming the substituent positions.
Step 4: NOESY Analysis - Through-Space Confirmation
The NOESY spectrum provides crucial through-space information that can definitively place substituents.
-
A NOESY correlation between the NH₂ protons and H-6 would strongly support the placement of the amino group at C-2.
-
A NOESY correlation between the OH proton and H-6 would suggest their proximity, consistent with the hydroxyl group at C-1.
Comparison with an Alternative: X-ray Crystallography
X-ray crystallography is another powerful technique for determining molecular structure. It provides a precise 3D model of the molecule in the solid state.[10]
Table 2: Comparison of 2D NMR and X-ray Crystallography
| Feature | 2D NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (requires single crystals) |
| Information | Connectivity, through-space proximity, dynamic processes in solution | Precise 3D coordinates, bond lengths, and angles in the solid state |
| Sample Amount | Milligrams | Micrograms to milligrams |
| Time | Hours to days | Days to weeks (including crystallization) |
| Key Advantage | Provides information on the molecule's structure and dynamics in a more biologically relevant solution state. | Provides an unambiguous, high-resolution 3D structure. |
| Key Limitation | Can be complex to interpret for very large or conformationally flexible molecules. | Requires the growth of high-quality single crystals, which can be challenging or impossible for some compounds. |
For this compound, 2D NMR is an excellent choice because it provides a definitive structure in solution without the need for crystallization, which can be a significant hurdle.[11][12]
Conclusion
The suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides a robust and self-validating methodology for the complete structural elucidation of complex molecules like this compound. By systematically analyzing the through-bond and through-space correlations, researchers can confidently assign the substitution pattern. While X-ray crystallography offers a high-resolution snapshot in the solid state, 2D NMR provides invaluable insights into the molecule's structure in the more functionally relevant solution phase. For drug development and chemical research, a comprehensive understanding of a molecule's structure in solution is often paramount, making 2D NMR an indispensable tool.
References
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Retrieved from [Link]
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Position of Substitution of Benzene Substituents . (2019). YouTube. Retrieved from [Link]
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COSY Spectra . (2022). Chemistry LibreTexts. Retrieved from [Link]
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X-Ray Crystallography vs. NMR Spectroscopy . (2019). News-Medical.Net. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Amino-4-bromo-3-fluorophenol
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Amino-4-bromo-3-fluorophenol, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the "why" behind safety protocols is paramount. The molecular structure of this compound suggests several potential hazards that dictate our handling procedures.
| Hazard Classification | Inferred Risks from Structural Analogues | Primary Safety Concern |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2][3] | Prevention of systemic exposure through all routes. |
| Skin Corrosion/Irritation | May cause skin irritation or an allergic skin reaction.[1][3] | Dermal exposure can lead to localized or systemic effects. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[3][4][5] | Direct contact could result in irreversible eye injury. |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects or cancer.[1] | Long-term health risks from chronic exposure must be minimized. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3][4] | Inhalation can lead to respiratory tract damage. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] | Improper disposal can lead to significant environmental contamination. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following recommendations are based on a comprehensive assessment of the risks associated with handling halogenated aromatic amines.
Core PPE Requirements
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against a range of chemicals, including solvents, oils, and limited exposure to acids and bases.[6] For prolonged contact or when handling larger quantities, consider thicker neoprene or butyl rubber gloves which provide enhanced protection against halogenated and aromatic hydrocarbons.[6][7] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Chemical splash goggles that form a tight seal around the eyes are essential to protect against splashes and fine particles.[8][9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[6][9]
-
Body Protection : A standard laboratory coat should be worn to protect against minor splashes and spills.[3][6] For operations with a higher risk of significant exposure, a chemically impervious apron or suit may be necessary.[10]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3] If engineering controls are insufficient or during a large-scale spill, a full-face respirator with appropriate cartridges should be used.[11]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[3]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the section above.
-
-
Handling :
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
-
Storage :
Spill and Emergency Procedures
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials for proper disposal.
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3][4]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]
-
Disposal Plan
Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination.
-
Waste Collection :
-
Collect all waste materials, including leftover chemicals and contaminated items (e.g., gloves, weighing paper, and cleaning materials), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Waste Disposal :
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the inherent hazards and the rationale behind each safety precaution, we can mitigate risks and ensure a safe laboratory environment for ourselves and our colleagues. This proactive approach to safety is fundamental to the successful advancement of scientific discovery.
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National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluorophenol. PubChem. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Magid. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
